Methyl 4-amino-5-chloro-2-methoxybenzoate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
methyl 4-amino-5-chloro-2-methoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO3/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2/h3-4H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALYQFGBPEGLBLW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60351444 | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20896-27-9 | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60351444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 4-amino-5-chloro-2-methoxybenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the pharmaceutical industry. This document is intended for researchers, scientists, and professionals involved in drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of various pharmacologically active molecules. Its structure, featuring amino, chloro, and methoxy functional groups on a benzene ring, makes it a versatile precursor for the development of new chemical entities. A common application for this compound is as an intermediate in the synthesis of Mosapride, a gastroprokinetic agent. This guide details a reliable synthetic pathway and the analytical methods for its characterization.
Synthesis of this compound
A prevalent and efficient method for the synthesis of this compound involves a two-step process starting from p-aminosalicylic acid. The first step is the methylation of p-aminosalicylic acid to yield 4-amino-2-methoxybenzoic acid methyl ester, which is subsequently chlorinated to produce the final product.
Synthesis Workflow
The overall synthetic workflow is depicted in the diagram below.
Caption: Synthetic pathway of this compound.
Experimental Protocol
Step 1: Synthesis of Methyl 4-amino-2-methoxybenzoate
-
In a well-ventilated fume hood, a mixture of p-aminosalicylic acid and potassium hydroxide is prepared in acetone and stirred.
-
The mixture is cooled to a temperature of 20-30°C.
-
Dimethyl sulfate is added dropwise to the reaction mixture.
-
The reaction is allowed to proceed for 5-6 hours.
-
After the reaction is complete, the resulting solution is extracted with ethyl acetate.
-
The organic layer is collected and the solvent is removed by rotary evaporation to obtain a solid.
-
The solid is dried to yield 4-amino-2-methoxybenzoic acid methyl ester.
Step 2: Synthesis of this compound [1]
-
Methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide (NCS) are dissolved in N,N-dimethylformamide (DMF) in a 1:1 molar ratio.
-
The reaction mixture is heated to 65-75°C and stirred for 3-4 hours.[1]
-
Upon completion of the reaction, the hot mixture is poured into ice water, which causes the product to precipitate as a solid.
-
The solid is collected by filtration and dried.
-
This procedure yields this compound with a reported yield of 87.5%.[1]
Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through various analytical techniques.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Appearance | White to off-white solid |
| Melting Point | 135°C |
| Solubility | Soluble in organic solvents like DMF and DMSO |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Experimental Protocol: A sample of the compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and the spectrum is recorded on an NMR spectrometer (e.g., 400 MHz).
-
Expected Chemical Shifts (δ) in ppm:
-
Aromatic protons
-
Methoxy group protons (-OCH₃)
-
Ester methyl group protons (-COOCH₃)
-
Amino group protons (-NH₂)
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Experimental Protocol: A concentrated sample of the compound in a suitable deuterated solvent is used to acquire the ¹³C NMR spectrum.
-
Expected Chemical Shifts (δ) in ppm:
-
Carbonyl carbon of the ester
-
Aromatic carbons
-
Methoxy carbon
-
Ester methyl carbon
-
FT-IR (Fourier-Transform Infrared) Spectroscopy
-
Experimental Protocol: The IR spectrum is typically recorded using a KBr pellet of the solid sample or as a thin film.
-
Expected Characteristic Absorption Bands (cm⁻¹):
-
N-H stretching (amino group)
-
C=O stretching (ester carbonyl)
-
C-O stretching (ester and ether)
-
Aromatic C-H and C=C stretching
-
C-Cl stretching
-
Mass Spectrometry (MS)
-
Experimental Protocol: Mass spectra can be obtained using techniques such as Electron Ionization (EI) or Electrospray Ionization (ESI).
-
Expected m/z Peaks:
-
Molecular ion peak [M]⁺
-
Isotopic peak for chlorine [M+2]⁺
-
Fragmentation peaks corresponding to the loss of functional groups.
-
Characterization Workflow
The logical flow of the characterization process is outlined below.
References
Methyl 4-amino-5-chloro-2-methoxybenzoate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the physical and chemical properties of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key chemical intermediate in pharmaceutical research and development. This document includes tabulated physical and chemical data, detailed experimental protocols for its synthesis, and a visualization of its potential biological signaling pathway.
Core Physical and Chemical Properties
This compound is a solid organic compound with the molecular formula C₉H₁₀ClNO₃. It is also known by its IUPAC name, this compound, and is assigned the CAS number 20896-27-9. This compound serves as a valuable building block in the synthesis of more complex molecules.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| CAS Number | 20896-27-9 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Amino-5-chloro-2-methoxy-benzoic acid methyl ester, 4-Amino-5-chloro-o-anisic acid methyl ester | [1] |
| Melting Point | 135 °C | [1] |
| Boiling Point | 372.30 °C | [1] |
| Appearance | Solid | [2] |
Spectral Data Summary
| Technique | Data Highlights |
| ¹H NMR | Spectral data available in chemical databases. |
| ¹³C NMR | Spectral data available in chemical databases.[3] |
| IR Spectroscopy | Spectral data available in chemical databases. |
| Mass Spectrometry | Spectral data available in chemical databases. |
Experimental Protocols
Synthesis of this compound
A common synthetic route to this compound involves a two-step process starting from p-aminosalicylic acid. The first step is a methylation reaction, followed by a chlorination step.
Step 1: Methylation of p-aminosalicylic acid
This procedure outlines the synthesis of the intermediate, methyl 4-amino-2-methoxybenzoate.
-
Materials: p-aminosalicylic acid, potassium hydroxide, acetone, dimethyl sulfate, ethyl acetate.
-
Procedure:
-
p-aminosalicylic acid and potassium hydroxide are mixed in an acetone solution and stirred.
-
The temperature is lowered to 20-30°C.
-
Dimethyl sulfate is gradually added dropwise, and the reaction is allowed to proceed.
-
Once the starting material is dissolved, the product is extracted with ethyl acetate.
-
The ethyl acetate is removed by rotary evaporation to yield a solid, which is then dried to obtain 4-amino-2-methoxybenzoic acid methyl ester.
-
Step 2: Chlorination of methyl 4-amino-2-methoxybenzoate
This part of the protocol describes the final step to obtain the target compound.
-
Materials: 4-amino-2-methoxy-methyl benzoate, N-chlorosuccinimide (NCS), dimethylformamide (DMF), ice water.
-
Procedure:
-
4-amino-2-methoxy-methyl benzoate and N-chlorosuccinimide are stirred in a DMF solution at a temperature of 65-75°C.
-
While still hot, the reaction mixture is poured into ice water, causing the product to precipitate as a solid.
-
The solid is collected by filtration and dried to yield this compound.
-
Potential Biological Signaling Pathway
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been identified as potent agonists and antagonists of the 5-HT4 receptor.[4] The 5-HT4 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). This signaling cascade is involved in various physiological processes, including gastrointestinal motility and cognitive function. The following diagram illustrates this potential signaling pathway.
References
An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS Number: 20896-27-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic amine and a benzoic acid ester. It is a compound of significant interest in the pharmaceutical sciences, primarily recognized as a key intermediate in the synthesis of various pharmacologically active molecules and as a known impurity and metabolite of the widely used antiemetic drug, Metoclopramide.[1][2][3] This technical guide provides a comprehensive overview of its physicochemical properties, experimental protocols for their determination, and its biological relevance.
Physicochemical Data
A summary of the key physicochemical properties of this compound is presented below.
| Property | Value | Reference |
| CAS Number | 20896-27-9 | [4] |
| Molecular Formula | C₉H₁₀ClNO₃ | [5] |
| Molecular Weight | 215.63 g/mol | [5] |
| Appearance | White to light beige fine crystalline powder | [2] |
| Melting Point | 135 °C | [4] |
| Boiling Point | 372.3 °C (Predicted) | [4] |
| Solubility | Slightly soluble in DMSO and Methanol | [6] |
Experimental Protocols
Detailed methodologies for the determination of key physicochemical properties and synthesis are outlined below.
Synthesis of this compound
A common synthetic route involves the chlorination of a precursor, methyl 4-acetamido-2-methoxybenzoate.[7]
-
Materials: Methyl 4-acetamido-2-methoxybenzoate, N,N-dimethylformamide (DMF), N-chlorosuccinimide (NCS), Deionized water.
-
Procedure:
-
In a 1L reaction flask, dissolve 50g of methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until the solid is completely dissolved.[7]
-
Add 50g of N-chlorosuccinimide (NCS) to the solution.[7]
-
Slowly heat the reaction mixture to 40 °C and maintain this temperature for 5 hours.[7]
-
Increase the temperature to 65 °C and continue the reaction for an additional 4 hours.[7]
-
After the reaction is complete, cool the mixture to 0 °C and allow it to crystallize for 8 hours.[7]
-
The crude product is collected, and the DMF mother liquor is reserved.[7]
-
To purify, dissolve the crude product in 100g of deionized water and heat to 50 °C for 4 hours.[2]
-
Cool the solution to 5 °C and filter the solid.[2]
-
Dry the filtered solid to obtain the final white crystalline product of Methyl 4-acetamido-5-chloro-2-methoxybenzoate.[2]
-
Determination of Melting Point
The melting point of a crystalline solid can be determined using the capillary method.[8][9]
-
Materials: this compound (powdered), capillary tubes (sealed at one end), melting point apparatus (e.g., Mel-Temp or Thiele tube).
-
Procedure:
-
Finely powder the crystalline sample.[9]
-
Pack a small amount of the powdered sample into a capillary tube by tapping the open end into the powder and then tapping the sealed end on a hard surface to compact the sample at the bottom. The sample height should be 1-2 mm.[10]
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the sample rapidly to get an approximate melting point range.[10]
-
Allow the apparatus to cool.
-
For an accurate measurement, heat the sample again at a slower rate (approximately 1-2 °C per minute) as the temperature approaches the approximate melting point.[10]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample.
-
Determination of Boiling Point
The boiling point can be determined using the capillary method with an inverted capillary tube.[4][6][11]
-
Materials: this compound, small test tube, capillary tube (sealed at one end), thermometer, heating apparatus (e.g., aluminum block or Thiele tube).[4][11]
-
Procedure:
-
Place a small amount of the liquid sample into a small test tube.
-
Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.[11]
-
Attach the test tube to a thermometer, ensuring the sample and the thermometer bulb are at the same level.
-
Heat the apparatus slowly and uniformly.[4]
-
Observe the inverted capillary tube. As the liquid heats, air trapped in the capillary will bubble out.[12]
-
The boiling point is the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[11]
-
Alternatively, note the temperature when the bubbling stops upon cooling, and liquid begins to enter the capillary tube. This temperature is the boiling point.[12]
-
Determination of Solubility
A qualitative assessment of solubility in various solvents provides insight into the polarity and functional groups of the compound.[13][14][15]
-
Materials: this compound, small test tubes, various solvents (e.g., water, diethyl ether, 5% NaOH, 5% HCl, concentrated H₂SO₄).[16]
-
Procedure:
-
Place approximately 25 mg of the solid sample into a small test tube.[13]
-
Add 0.75 mL of the chosen solvent in small portions, shaking vigorously after each addition.[13]
-
Observe whether the solid dissolves completely, partially, or not at all.
-
Record the compound as soluble, partially soluble, or insoluble in the respective solvent.[17]
-
Systematically test the solubility in a sequence of solvents (e.g., water, then ether, then acidic and basic solutions) to classify the compound based on its solubility characteristics.[14]
-
Biological Context and Signaling Pathways
This compound is primarily of interest due to its relationship with the drug Metoclopramide. It is identified as a metabolite of Metoclopramide.[18][19] The metabolism of Metoclopramide is mainly carried out by the cytochrome P450 enzyme CYP2D6.[20]
While the direct biological activity of this compound is not extensively documented, its structural similarity to compounds that interact with serotonin receptors is noteworthy. Derivatives of the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, have been synthesized and shown to be potent agonists and antagonists for 5-HT4 receptors.[21]
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor, a Gs-protein coupled receptor, initiates a signaling cascade that has implications for various cellular functions, including neurotransmitter release.[21]
Caption: Simplified 5-HT4 Receptor Signaling Pathway.
Synthesis and Impurity Workflow
The synthesis of this compound is a multi-step process that can be visualized as a workflow. Understanding this workflow is crucial for process optimization and impurity control in pharmaceutical manufacturing.
Caption: Synthesis and Impurity Relationship Workflow.
References
- 1. 错误页 [amp.chemicalbook.com]
- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. researchgate.net [researchgate.net]
- 6. byjus.com [byjus.com]
- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. scribd.com [scribd.com]
- 10. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 11. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 12. Video: Boiling Points - Concept [jove.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. chem.ws [chem.ws]
- 18. Synthesis of a metabolite of metoclopramide and its detection in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. METOCLOPRAMIDE IS METABOLIZED BY CYP2D6 AND IS A REVERSIBLE INHIBITOR, BUT NOT INACTIVATOR, OF CYP2D6 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Metoclopramide is metabolized by CYP2D6 and is a reversible inhibitor, but not inactivator, of CYP2D6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Activation of Colonic Mucosal 5-HT4 Receptors Accelerates Propulsive Motility and Inhibits Visceral Hypersensitivity - PMC [pmc.ncbi.nlm.nih.gov]
biological activity of Methyl 4-amino-5-chloro-2-methoxybenzoate
An In-Depth Technical Guide on the Biological Significance of Methyl 4-amino-5-chloro-2-methoxybenzoate
Introduction
This compound is a substituted aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. While direct biological activities of this specific methyl ester are not extensively documented, its true significance lies in its role as a versatile chemical scaffold for the development of potent and selective pharmacologically active agents. Its parent acid, 4-amino-5-chloro-2-methoxybenzoic acid, is a key building block for a series of compounds that exhibit high affinity for serotonin receptors, particularly the 5-HT₄ subtype.
This technical guide provides an in-depth overview of the biological activities of compounds derived from this core structure, focusing on their interactions with the 5-HT₄ receptor. We will present quantitative data, detailed experimental protocols, and a visualization of the structure-activity relationships that govern their pharmacological profiles.
Core Application: Development of 5-HT₄ Receptor Modulators
Research has demonstrated that ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid are potent modulators of the 5-HT₄ receptor, a G-protein coupled receptor involved in various physiological processes, including gastrointestinal motility and cognitive function.[1][2] These derivatives have been shown to act as both agonists and antagonists, depending on the specific substitutions made to the molecule.
Structure-Activity Relationship (SAR)
A key study synthesized a series of benzoates by combining 4-amino-5-chloro-2-methoxybenzoic acid with various substituted 1-piperidineethanols.[1] The resulting compounds showed nanomolar affinity for the 5-HT₄ receptor. A critical finding was the dramatic shift in pharmacological activity based on the substitution pattern on the piperidine ring.
-
Agonist and Partial Agonist Activity: Monosubstitution on the piperidine ring with groups such as methyl, hydroxyl, or acetamido resulted in compounds with potent 5-HT₄ receptor agonist activity. For instance, compound 7a (ML 10302) was identified as a powerful agonist. While some of these compounds were as potent as serotonin (5-HT), they exhibited a partial agonist profile, with maximal responses reaching only 60-80% of that of 5-HT.[1]
-
Antagonist Activity: The introduction of two methyl groups onto the piperidine ring (e.g., cis-3,5-dimethylpiperidine) led to a complete switch in activity, producing a potent 5-HT₄ receptor antagonist, compound 7g .[1] This highlights a sensitive structural dependency for functional activity at the receptor.
The following diagram illustrates this critical switch from agonist to antagonist activity based on piperidine ring substitution.
Quantitative Biological Data
The binding affinities and functional activities of key derivatives are summarized below. The data were obtained from radioligand binding assays in rat striatum and functional assays in isolated rat esophagus tissue.[1]
| Compound ID | Substitution on Piperidine Ring | Binding Affinity (Kᵢ, nM) | Functional Activity (pA₂) | Pharmacological Profile |
| 7a | Unsubstituted | 1.07 ± 0.5 | - | Potent Agonist |
| 7k | 4-CONH₂ | 1.0 ± 0.3 | - | Potent Agonist |
| 7g | cis-3,5-dimethyl | 0.26 ± 0.06 | 8.6 | Potent Antagonist |
Table 1: Quantitative data for key 4-amino-5-chloro-2-methoxybenzoic acid derivatives.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the biological activity of these compounds.[1]
Radioligand Binding Assay for 5-HT₄ Receptor Affinity
-
Objective: To determine the binding affinity (Kᵢ) of the test compounds for the 5-HT₄ receptor.
-
Tissue Preparation: Striatum tissue from male Wistar rats is dissected and homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4). The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer.
-
Assay Procedure:
-
The membrane homogenate is incubated with the selective 5-HT₄ antagonist radioligand [³H]GR 113808 (at a concentration of ~0.1 nM).
-
Varying concentrations of the test compounds (e.g., 10⁻¹¹ to 10⁻⁵ M) are added to compete for binding with the radioligand.
-
Non-specific binding is determined in the presence of a high concentration of a known 5-HT₄ ligand, such as serotonin (10 µM).
-
The incubation is carried out at 37°C for 30 minutes and terminated by rapid filtration through glass fiber filters.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated using non-linear regression analysis. The binding affinity (Kᵢ) is then derived from the IC₅₀ value using the Cheng-Prusoff equation.
Functional Assay for Agonist/Antagonist Activity (Rat Esophagus)
-
Objective: To assess the functional activity of the compounds as agonists or antagonists at the 5-HT₄ receptor.
-
Tissue Preparation: A segment of the tunica muscularis externa from the rat esophagus is mounted in an organ bath containing Krebs solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. The tissue is placed under a resting tension of 1 g.
-
Agonist Activity Protocol:
-
After an equilibration period, cumulative concentration-response curves are generated for serotonin (5-HT) or the test compound.
-
The relaxation of the pre-contracted esophageal muscle is measured isometrically.
-
The potency (pD₂) and maximal response (Eₘₐₓ) relative to 5-HT are determined.
-
-
Antagonist Activity Protocol:
-
The tissue is incubated with the antagonist test compound (e.g., compound 7g ) for a set period (e.g., 20 minutes) before generating a cumulative concentration-response curve for the agonist (5-HT).
-
The degree of the rightward shift in the agonist's concentration-response curve is used to calculate the antagonist's potency, expressed as the pA₂ value. The pA₂ is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist's EC₅₀ value.
-
The workflow for screening and characterizing these compounds is outlined in the diagram below.
Conclusion
This compound is a high-value starting material in medicinal chemistry. While it may not possess significant intrinsic biological activity, it provides a validated structural foundation for the synthesis of potent and functionally diverse modulators of the 5-HT₄ receptor. The ability to switch a derivative from a potent agonist to a potent antagonist through minor structural modifications underscores the chemical tractability and importance of this scaffold in drug discovery and development. The data and protocols presented here offer a comprehensive technical overview for researchers and scientists working in the field of serotonin receptor pharmacology and drug design.
References
An In-depth Technical Guide on the Core Mechanism of Action of Methyl 4-amino-5-chloro-2-methoxybenzoate Derivatives
This technical guide provides a detailed overview of the mechanism of action for derivatives of Methyl 4-amino-5-chloro-2-methoxybenzoate, targeting researchers, scientists, and drug development professionals. The content herein is based on the reported biological activities of compounds synthesized from the parent molecule, 4-amino-5-chloro-2-methoxybenzoic acid.
Introduction
This compound is an organic compound that serves as a crucial building block in the synthesis of pharmacologically active molecules.[1][2] While the compound itself is primarily considered a chemical intermediate, its core structure, 4-amino-5-chloro-2-methoxybenzoic acid, is the foundation for a series of potent serotonin 5-HT4 receptor modulators.[3][4] This guide will focus on the mechanism of action of these derivatives, which exhibit both agonist and antagonist activities at the 5-HT4 receptor, a key target in gastrointestinal and central nervous system disorders.
Core Mechanism of Action: 5-HT4 Receptor Modulation
Derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been shown to be potent modulators of the 5-HT4 receptor.[3] These compounds, particularly various ester derivatives, can act as either agonists or antagonists at this receptor, depending on the specific substitutions made to the core molecule.[3]
-
Agonist Activity: As agonists, these compounds bind to and activate the 5-HT4 receptor, mimicking the action of the endogenous ligand, serotonin. This activation stimulates a downstream signaling cascade, primarily through the Gs alpha subunit of the G-protein complex, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This agonist activity is particularly relevant for prokinetic agents used to treat gastrointestinal motility disorders.
-
Antagonist Activity: Conversely, certain structural modifications to the 4-amino-5-chloro-2-methoxybenzoate scaffold result in compounds that act as 5-HT4 receptor antagonists.[3] These molecules bind to the receptor with high affinity but do not elicit a functional response. Instead, they block the binding of serotonin and other 5-HT4 agonists, thereby inhibiting the receptor's activity.[3] This antagonistic action is valuable for conditions where dampening of serotonergic signaling in specific tissues is desired.
Signaling Pathway of 5-HT4 Receptor Activation
The signaling pathway initiated by the activation of the 5-HT4 receptor by an agonist derivative of this compound is depicted below.
Quantitative Data: Receptor Binding and Functional Activity
The following table summarizes the quantitative data for representative ester derivatives of 4-amino-5-chloro-2-methoxybenzoic acid, highlighting their affinity for the 5-HT4 receptor (Ki) and, where applicable, their antagonist potency (pA2).[3]
| Compound ID | R Group on Ester | 5-HT4 Binding Affinity (Ki, nM) | Functional Activity | Antagonist Potency (pA2) |
| 7a | 2-(piperidin-1-yl)ethyl | 1.07 ± 0.5 | Partial Agonist | - |
| 7k | 2-(4-hydroxypiperidin-1-yl)ethyl | 1.0 ± 0.3 | Partial Agonist | - |
| 7g | 2-(cis-3,5-dimethylpiperidin-1-yl)ethyl | 0.26 ± 0.06 | Antagonist | 8.6 |
Data extracted from the Journal of Medicinal Chemistry.[3]
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the mechanism of action of these compounds are provided below.
5.1. Radioligand Binding Assays
This protocol is used to determine the binding affinity (Ki) of the test compounds for the 5-HT4 receptor.
-
Tissue Preparation: Rat striatum tissue is homogenized in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuged. The resulting pellet is washed and resuspended in the same buffer to a final protein concentration of approximately 200 µg/mL.
-
Assay Conditions: The binding assay is performed in a total volume of 1 mL containing the membrane preparation, the radioligand [3H]GR113808 (a known high-affinity 5-HT4 antagonist), and varying concentrations of the test compound.
-
Incubation: The mixture is incubated at 25°C for 60 minutes to allow for binding to reach equilibrium.
-
Separation and Counting: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand. The filters are then washed with ice-cold buffer. The amount of radioactivity trapped on the filters is quantified by liquid scintillation counting.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled 5-HT4 ligand (e.g., serotonin). The IC50 values (concentration of test compound that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
5.2. Isolated Tissue Functional Assays (Rat Esophagus)
This protocol is used to assess the functional agonist or antagonist activity of the test compounds.
-
Tissue Preparation: A section of the tunica muscularis mucosae from the rat esophagus is dissected and mounted in an organ bath containing Krebs solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Experimental Setup: The tissue is connected to an isometric force transducer to record changes in muscle tension. The tissue is allowed to equilibrate under a resting tension of 0.5 g.
-
Agonist Activity: Cumulative concentration-response curves are generated by adding increasing concentrations of the test compound to the organ bath and measuring the resulting muscle relaxation.
-
Antagonist Activity: To determine antagonist potency (pA2), the tissue is pre-incubated with a fixed concentration of the antagonist for a specified period. A concentration-response curve for a known 5-HT4 agonist (e.g., serotonin) is then generated in the presence of the antagonist. The rightward shift in the agonist's concentration-response curve is used to calculate the pA2 value.
Experimental Workflow for Compound Screening
The following diagram illustrates a typical workflow for the screening and characterization of novel derivatives of this compound.
Conclusion
This compound is a valuable scaffold in medicinal chemistry. Its derivatives have been successfully developed into potent and selective modulators of the 5-HT4 receptor, exhibiting both agonist and antagonist properties. The mechanism of action of these compounds is centered on their ability to interact with the 5-HT4 receptor and either stimulate or block its downstream signaling pathways. The quantitative data and experimental protocols outlined in this guide provide a comprehensive understanding of the pharmacological profile of this class of compounds and underscore their potential for the development of novel therapeutics.
References
Spectroscopic Analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in pharmaceutical synthesis. The document details the methodologies for acquiring and interpreting nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopic data. All quantitative data is summarized for clarity, and experimental workflows are visualized to facilitate understanding.
Molecular Structure and Properties
-
Compound Name: this compound
Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.
Table 1: ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data not available in search results |
Table 2: ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| Data not available in search results |
Table 3: Infrared (IR) Spectroscopic Data
| Wavenumber (cm⁻¹) | Assignment |
| Data not available in search results |
Table 4: Mass Spectrometry (MS) Data
| m/z | Interpretation |
| 215.04 | [M]+ (Molecular ion for ³⁵Cl isotope) |
| 217.04 | [M+2]+ (Molecular ion for ³⁷Cl isotope) |
| Further fragmentation data not available |
Table 5: UV-Vis Spectroscopic Data
| λmax (nm) | Solvent |
| Data not available in search results |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent should be based on sample solubility.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for ¹H NMR.[5][6]
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
A greater number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Methodology:
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.
-
Solid Sample (Thin Film): Dissolve the solid in a volatile solvent like methylene chloride, cast a film on a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.[7]
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.[8]
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Record the sample spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for GC-MS and provides detailed fragmentation patterns.[9] Electrospray Ionization (ESI) is often used for LC-MS and typically produces the protonated molecular ion [M+H]⁺.[5]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The detector records the abundance of each ion at a specific m/z.
-
Data Analysis: The resulting mass spectrum is a plot of relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.[10][11]
UV-Vis Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile). The concentration should be adjusted to yield an absorbance value between 0.1 and 1.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the sample spectrum over a wavelength range of approximately 200-800 nm.
-
The resulting spectrum is a plot of absorbance versus wavelength. The wavelength of maximum absorbance (λ_max) is a key characteristic.
-
Visualizations
Spectroscopic Analysis Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Structural Elucidation from Spectroscopic Data
Caption: Correlation of expected spectroscopic data with the molecular structure.
References
- 1. This compound | 20896-27-9 | FM25431 [biosynth.com]
- 2. Methyl 4-amino-2-chloro-5-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Solubility and Stability of Methyl 4-amino-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-5-chloro-2-methoxybenzoate is a key intermediate in the synthesis of various pharmaceutical compounds, most notably Metoclopramide. A thorough understanding of its physicochemical properties, particularly its solubility and stability, is paramount for optimizing reaction conditions, formulation development, and ensuring the quality and shelf-life of related active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound, outlines detailed experimental protocols for its assessment, and discusses its role in synthetic pathways. Due to the limited publicly available quantitative data for this specific compound, information from closely related analogues and general principles of pharmaceutical analysis are leveraged to provide a robust framework for its handling and characterization.
Physicochemical Properties
This compound is a white solid organic compound. Its fundamental properties are summarized below.
| Property | Value |
| CAS Number | 20896-27-9 |
| Molecular Formula | C₉H₁₀ClNO₃ |
| Molecular Weight | 215.63 g/mol |
| Melting Point | 135.00 °C |
| Boiling Point | 372.30 °C |
| Appearance | White Solid |
Solubility Profile
Precise quantitative solubility data for this compound in a wide range of solvents is not extensively documented in publicly available literature. However, qualitative information and data on analogous compounds provide valuable insights.
Qualitative Solubility
Based on available information, this compound exhibits solubility in the following organic solvents:
-
Chloroform
-
Dichloromethane
-
Methanol
Aqueous Solubility of a Related Compound
For the N-acetylated analogue, Methyl 4-acetamido-5-chloro-2-methoxybenzoate (CAS No. 4093-31-6), a quantitative aqueous solubility value has been reported:
| Compound | Solvent | Temperature | Solubility |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Water | 25 °C | 1.14 g/L[1] |
This suggests that the parent amine, this compound, is likely to have a low but measurable solubility in water. The presence of the free amino group might slightly increase its polarity and potential for hydrogen bonding compared to the acetylated form, which could influence its aqueous solubility.
Stability Profile
Potential Degradation Pathways
Based on the functional groups present, the following degradation pathways can be anticipated:
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 4-amino-5-chloro-2-methoxybenzoic acid.
-
Oxidation: The aromatic amino group can be susceptible to oxidation, potentially leading to the formation of colored degradation products. This can be initiated by exposure to air, light, or oxidizing agents.
-
Photodegradation: Aromatic compounds, particularly those with amino and chloro substituents, can be sensitive to light and may undergo photodegradation.
Recommended Storage Conditions
To maintain the integrity of this compound, the following storage conditions are recommended:
-
Temperature: Store at 10°C - 25°C in a well-ventilated place.
-
Light: Keep protected from light.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Moisture: Keep the container tightly closed to prevent moisture absorption, which could facilitate hydrolysis.
Experimental Protocols
The following sections outline detailed experimental methodologies for determining the solubility and stability of this compound. These protocols are based on standard pharmaceutical industry practices.
Solubility Determination
A common method for determining the solubility of a compound is the shake-flask method.
Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, chloroform, etc.)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
HPLC with a suitable detector (e.g., UV) or other quantitative analytical technique
-
Syringe filters (e.g., 0.45 µm PTFE)
Procedure:
-
Add an excess amount of this compound to a vial containing a known volume of the selected solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C).
-
Shake the vials for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.
-
After shaking, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle.
-
Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.45 µm filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC method.
-
Calculate the solubility in units such as g/L or mg/mL.
Stability Assessment (Forced Degradation Studies)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
HPLC-UV/MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N HCl. Keep the solution at an elevated temperature (e.g., 60°C) for a defined period.
-
Basic Hydrolysis: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep the solution at room temperature or a slightly elevated temperature for a defined period.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep the solution at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of the compound to dry heat in an oven (e.g., 80°C) for a defined period.
-
Photostability: Expose a solid sample and a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples from each stress condition, neutralize if necessary, and analyze by a stability-indicating HPLC method. An HPLC-MS method is highly recommended for the identification of degradation products.
Role in Synthetic Pathways
This compound is a crucial intermediate in the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. The general synthetic route involves the amidation of the corresponding benzoic acid derivative.
Conclusion
While specific, detailed quantitative data on the solubility and stability of this compound remains limited in the public domain, this technical guide provides a foundational understanding based on available information and established scientific principles. The qualitative solubility data, coupled with information from a close analogue, offers a starting point for solvent selection in synthetic and formulation processes. The outlined potential degradation pathways and recommended storage conditions are crucial for maintaining the compound's integrity. The detailed experimental protocols for solubility and stability testing provide a practical framework for researchers and drug development professionals to generate in-house data, which is essential for regulatory submissions and ensuring product quality. A thorough characterization of these properties is indispensable for the successful application of this compound in pharmaceutical development.
References
An In-depth Technical Guide to Methyl 4-amino-5-chloro-2-methoxybenzoate: A Key Research Chemical
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aromatic ester that serves as a pivotal intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motif is central to the development of selective ligands for the 5-HT₄ receptor, making it a compound of significant interest in neuroscience and gastrointestinal research. This technical guide provides a comprehensive overview of its chemical properties, synthesis, purification, and analytical characterization. Furthermore, it delves into its application as a key building block for potent 5-HT₄ receptor agonists and antagonists, presenting relevant biological data and experimental protocols.
Chemical and Physical Properties
This compound, also known as 4-amino-5-chloro-o-anisic acid methyl ester, is a solid organic compound at room temperature.[1][2] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 20896-27-9 | [3][4][5] |
| Molecular Formula | C₉H₁₀ClNO₃ | [1][3][4] |
| Molecular Weight | 215.63 g/mol | [3][5] |
| Appearance | Solid | [1][2] |
| Melting Point | 135.00 °C | [3] |
| Boiling Point | 372.30 °C | [3] |
| Storage | Store at 10°C - 25°C | [3] |
Synthesis and Purification
The synthesis of this compound is well-documented, often starting from p-aminosalicylic acid. A common synthetic route involves the initial protection of the amino group by acetylation, followed by methylation of the hydroxyl and carboxylic acid groups, chlorination, and subsequent deacetylation. Alternatively, direct chlorination of Methyl 4-amino-2-methoxybenzoate can be employed.
Synthesis of the Acetylated Precursor: Methyl 4-acetamido-5-chloro-2-methoxybenzoate
A widely used method for the synthesis of the acetylated intermediate involves the chlorination of Methyl 4-acetamido-2-methoxybenzoate.
Experimental Protocol:
-
Reaction Setup: In a 1L reaction flask, dissolve 50g of Methyl 4-acetamido-2-methoxybenzoate in 136g of N,N-dimethylformamide (DMF) with stirring until the solid is completely dissolved.[6][7]
-
Chlorination: Add 50g of N-chlorosuccinimide (NCS) to the solution.[6][7]
-
Reaction Conditions: Slowly heat the reaction mixture to 40°C and maintain this temperature for 5 hours. Subsequently, raise the temperature to 65°C and continue the reaction for an additional 4 hours.[6][7]
-
Isolation of Crude Product: After the reaction is complete, cool the mixture to 0°C and allow it to crystallize for 8 hours.[6][7] The crude product, Methyl 4-acetamido-5-chloro-2-methoxybenzoate, will precipitate.
-
Purification: The crude product can be further purified by recrystallization. Dissolve the crude solid in 100g of deionized water and heat to 50°C for 4 hours. Cool the solution to 5°C to induce crystallization, filter the solid, and dry to obtain the purified product.[6] This process can yield a product with a purity of ≥99.8% as determined by HPLC.[6]
Synthesis of this compound
The target compound can be synthesized by direct chlorination of Methyl 4-amino-2-methoxybenzoate.
Experimental Protocol:
-
Reaction Setup: Prepare a solution of 4-amino-2-methoxy-methyl benzoate in N,N-dimethylformamide (DMF).
-
Chlorination: Add N-chlorosuccinimide (NCS) to the solution in a 1:1 molar ratio.[8][9]
-
Reaction Conditions: Stir the reaction mixture at 65-75°C for 3-4 hours.[9]
-
Isolation: While still hot, pour the reaction mixture into ice water to precipitate the solid product.[9]
-
Purification: Filter the precipitate and dry to obtain this compound.[9] This method has been reported to yield up to 88.3% of the final product.[8]
Hydrolysis to 4-Amino-5-chloro-2-methoxybenzoic Acid
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key intermediate for the synthesis of Metoclopramide and other benzamide derivatives.
Experimental Protocol:
-
Reaction Setup: In a suitable reaction vessel, mix this compound with a solution of potassium hydroxide in a mixture of methanol and water (e.g., 5:2 volume ratio).[9] The molar ratio of the ester to potassium hydroxide should be approximately 1:2.2.[9]
-
Reaction Conditions: Stir the mixture under reflux for approximately 2-3 hours.[9]
-
Decolorization: Add activated carbon to the reaction mixture and continue to reflux for 20-40 minutes for decolorization.[9]
-
Isolation: Filter the hot solution to remove the activated carbon. Remove the solvent by rotary evaporation.
-
Precipitation: Add water to the residue and adjust the pH to approximately 5 with a 3mol/L solution of hydrochloric acid. A white solid, 4-amino-5-chloro-2-methoxybenzoic acid, will precipitate from the solution.
-
Purification: Filter the solid and dry to obtain the final product. This process can achieve a yield of over 90%.[8]
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard technique for assessing the purity of this compound and its derivatives. A common approach for related compounds like Metoclopramide and its impurities involves reversed-phase chromatography.
Illustrative HPLC Conditions for Related Compounds:
-
Column: Coresep 100 mixed-mode column (for Metoclopramide and impurities).[10]
-
Mobile Phase: A mixture of acetonitrile and an acidic buffer (e.g., 65% ACN with 0.2% H₃PO₄).[10] For Metoclopramide analysis, a mobile phase of ethanol and formic acid solution (pH 2.0; 30:70 v/v) has also been reported.[11]
-
Detection: UV detection at a wavelength of 235 nm or 273 nm is typically used.[10][11]
-
Flow Rate: A flow rate of 1.0 mL/min is common.[11]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR and ¹³C NMR spectroscopy are essential for the structural elucidation and confirmation of this compound. While a detailed spectral analysis is beyond the scope of this guide, spectra for the related compound Methyl 4-acetamido-5-chloro-2-methoxybenzoate are publicly available and can serve as a reference.[12][13] The spectra would confirm the presence of the methoxy group, the ester methyl group, the aromatic protons, and the amino group.
Biological Activity and Applications
This compound is a crucial building block for the synthesis of potent and selective 5-HT₄ receptor ligands. The 5-HT₄ receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[14][15] This signaling pathway is involved in various physiological processes, particularly in the gastrointestinal tract and the central nervous system.
Derivatives as 5-HT₄ Receptor Ligands
Numerous derivatives of 4-amino-5-chloro-2-methoxybenzoic acid have been synthesized and evaluated for their affinity and activity at the 5-HT₄ receptor. These studies have demonstrated that modifications to the ester or amide portion of the molecule can lead to potent agonists, partial agonists, and antagonists.
Quantitative Biological Data for 4-Amino-5-chloro-2-methoxybenzoic Acid Derivatives:
| Compound | Modification | Receptor Affinity (Ki, nM) | Functional Activity | Reference |
| 7a (ML 10302) | Ester with N-methyl-4-piperidinemethanol | 1.07 ± 0.5 | Partial Agonist | [6] |
| 7k | Ester with 4-piperidineethanol | 1.0 ± 0.3 | Partial Agonist | [6] |
| 7g | Ester with cis-3,5-dimethyl-4-piperidineethanol | 0.26 ± 0.06 | Antagonist (pA₂ = 8.6) | [6] |
Experimental Protocol: 5-HT₄ Receptor Binding Assay
A common method to determine the affinity of a compound for the 5-HT₄ receptor is a radioligand binding assay.
Illustrative Protocol:
-
Tissue Preparation: Prepare a crude membrane fraction from a tissue known to express 5-HT₄ receptors, such as the rat striatum.
-
Radioligand: Use a high-affinity 5-HT₄ receptor radioligand, for example, [³H]GR113808.
-
Assay Buffer: Prepare an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.
-
Incubation: In a microtiter plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound (e.g., a derivative of this compound).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). The Ki value can then be calculated using the Cheng-Prusoff equation.
Safety and Handling
This compound and its related compounds should be handled with appropriate safety precautions in a laboratory setting. The safety data for the related compound, 4-Amino-5-chloro-2-methoxybenzoic acid, indicates that it can cause skin and serious eye irritation, and may cause respiratory irritation.[16]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, rinse the affected area thoroughly with water.
-
Store in a cool, dry place in a tightly sealed container.
Conclusion
This compound is a valuable and versatile research chemical, primarily serving as a key intermediate in the synthesis of potent 5-HT₄ receptor modulators. Its well-defined synthesis and the established biological significance of its derivatives make it an important tool for researchers in medicinal chemistry, pharmacology, and drug development. This guide provides a foundational understanding of its properties, synthesis, and applications, enabling further exploration and utilization of this compound in scientific research.
Workflow and Logical Relationships
The following diagram illustrates the logical workflow from the precursor to the final biologically active derivatives and their subsequent analysis.
References
- 1. Methyl 4-amino-2-chloro-5-methoxybenzoate | CymitQuimica [cymitquimica.com]
- 2. fishersci.se [fishersci.se]
- 3. This compound | 20896-27-9 | FM25431 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. Methyl 4-acetamido-5-chloro-2-methoxybenzoate synthesis - chemicalbook [chemicalbook.com]
- 8. news-medical.net [news-medical.net]
- 9. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 10. helixchrom.com [helixchrom.com]
- 11. A green approach for metoclopramide quantification in pharmaceutical products: new HPLC and spectrophotometric methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. 5-HT4 receptor - Wikipedia [en.wikipedia.org]
- 16. fishersci.com [fishersci.com]
Methodological & Application
Application Notes and Protocols: Methyl 4-amino-5-chloro-2-methoxybenzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a versatile substituted aniline derivative that serves as a key building block in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical and medicinal chemistry sectors. Its trifunctional nature, possessing an amino group, a chloro substituent, and a methyl ester, allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in various organic transformations.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₉H₁₀ClNO₃ | [1] |
| Molecular Weight | 215.63 g/mol | [1] |
| Melting Point | 135.0 °C | [1] |
| Boiling Point | 372.3 °C | [1] |
| IUPAC Name | This compound | |
| CAS Number | 20896-27-9 | [1] |
Applications in Organic Synthesis
This compound is a valuable intermediate in multi-step syntheses. Key applications include:
-
Precursor for Carboxylic Acid Derivatives: The methyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 4-amino-5-chloro-2-methoxybenzoic acid, which is a crucial intermediate for the synthesis of various pharmaceuticals, including prokinetic agents.
-
Amide Bond Formation: The ester functionality can undergo amidation with various amines to produce a diverse library of benzamide derivatives. This is particularly relevant in drug discovery for creating compounds that can interact with biological targets through hydrogen bonding.
-
Synthesis of Bioactive Molecules: This compound and its derivatives are instrumental in the synthesis of potent and selective 5-HT₄ receptor agonists and antagonists, which have therapeutic applications in gastrointestinal disorders.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the chlorination of methyl 4-amino-2-methoxybenzoate to yield the title compound.
Reaction Scheme:
Caption: Synthesis of this compound.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a reaction flask, dissolve methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-chlorosuccinimide (NCS) in a 1:1 molar ratio to the solution.[3]
-
Heat the reaction mixture to 65-75°C and stir for 3 hours.[3]
-
Upon completion of the reaction (monitored by TLC), pour the hot reaction mixture into ice water to precipitate the product.[3]
-
Filter the solid precipitate and wash with cold water.
-
Dry the solid under vacuum to obtain this compound.[3]
Quantitative Data:
| Starting Material | Reagent (molar ratio) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-2-methoxybenzoate | NCS (1:1) | DMF | 70 | 3 | 87.5 | [3] |
Protocol 2: Saponification to 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol details the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Reaction Scheme:
Caption: Hydrolysis of this compound.
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol
-
Water
-
3M Hydrochloric Acid (HCl)
-
Activated Carbon
Procedure:
-
In a round-bottom flask, prepare a solution of this compound in a mixture of methanol and water (5:2 v/v).[3]
-
Add potassium hydroxide (or sodium hydroxide) in a molar ratio of approximately 1:2.2 (ester:base).[3]
-
Heat the mixture to reflux and stir for at least 2 hours.[3]
-
Add activated carbon for decolorization and continue to reflux for 30 minutes.[3]
-
Filter the hot solution to remove the activated carbon.
-
Remove the methanol by rotary evaporation.
-
To the remaining aqueous solution, add water to ensure the product is fully dissolved.
-
Adjust the pH of the solution to 5 by dropwise addition of 3M HCl to precipitate the carboxylic acid.[3]
-
Filter the white solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.[3]
Quantitative Data:
| Starting Material | Base (molar ratio) | Solvent (v/v) | Temperature | Time (h) | Yield (%) | Reference |
| This compound | KOH (1:2.2) | Methanol:Water (5:2) | Reflux | >2 | 91.4 | [3] |
| This compound | NaOH (1:2.2) | Methanol:Water (5:2) | Reflux | >2 | 90.8 | [3] |
Protocol 3: Amidation with N,N-Diethylethylenediamine
This protocol describes the direct amidation of the methyl ester to form N-(2-(diethylamino)ethyl)-4-amino-5-chloro-2-methoxybenzamide.
Reaction Scheme:
Caption: Amidation of this compound.
Materials:
-
This compound
-
N,N-Diethylethylenediamine
-
Benzene (for crystallization)
Procedure:
-
In a reaction vessel, mix this compound with an excess of N,N-diethylethylenediamine.
-
Heat the mixture to 110°C and reflux for 10 hours.
-
After cooling, remove the excess N,N-diethylethylenediamine by evaporation under reduced pressure.
-
Wash the resulting residue with water to obtain the crude product.
-
Crystallize the crude product from benzene to yield the pure amide.
Quantitative Data:
| Starting Material (mass) | Reagent (mass) | Temperature (°C) | Time (h) | Product (mass) | Reference |
| 1.0 g | 2.7 g | 110 | 10 | 1.0 g |
Experimental Workflow Visualization
The following diagram illustrates the synthetic pathway from p-aminosalicylic acid to 4-amino-5-chloro-2-methoxybenzoic acid, highlighting the role of this compound as a key intermediate.
Caption: Synthetic workflow to 4-amino-5-chloro-2-methoxybenzoic acid.
References
- 1. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 2. Palladium-Catalyzed Cross-Couplings by C–O Bond Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
Application Note and Protocol for HPLC Analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This document provides a detailed protocol for the quantitative analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate using High-Performance Liquid Chromatography (HPLC). This method is intended for researchers, scientists, and drug development professionals to determine the purity and concentration of this compound in various samples.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Accurate and reliable analytical methods are crucial for quality control, stability testing, and ensuring the integrity of research and development processes. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the separation, identification, and quantification of this compound.
Experimental Protocol
This protocol outlines the necessary instrumentation, reagents, and procedures for the HPLC analysis.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a Diode Array Detector (DAD) or a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is recommended for this separation.
-
Chemicals and Reagents:
-
This compound reference standard (≥98.0% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC or Milli-Q grade)
-
Phosphoric acid or Formic acid (for mobile phase modification)
-
Preparation of Solutions
-
Mobile Phase: A mixture of an aqueous buffer and an organic solvent is typically effective. A good starting point is a gradient elution using:
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile The gradient can be optimized to achieve the best separation.
-
-
Diluent: A mixture of Acetonitrile and Water (e.g., 50:50 v/v) is a suitable diluent for sample and standard preparation.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in 10 mL of the diluent.
-
Working Standard Solution (0.1 mg/mL): Dilute 1 mL of the Standard Stock Solution to 10 mL with the diluent.
-
Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the sample, dissolve it in 10 mL of diluent to create a stock solution, and then dilute 1 mL of this stock to 10 mL with the diluent. If necessary, filter the solution through a 0.45 µm syringe filter before injection.
Chromatographic Conditions
The following table summarizes the recommended HPLC conditions. These parameters may be adjusted to optimize the separation.
| Parameter | Recommended Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric acid in WaterB: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25-26 min: 80% to 30% B26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Run Time | 30 minutes |
Data Presentation
The results of the HPLC analysis should be presented in a clear and organized manner. The following table provides an example of how to summarize the quantitative data.
| Sample ID | Retention Time (min) | Peak Area | Concentration (mg/mL) | Purity (%) |
| Standard | e.g., 12.5 | e.g., 1,500,000 | 0.100 | 99.8 |
| Sample 1 | e.g., 12.5 | e.g., 1,485,000 | 0.099 | 99.0 |
| Sample 2 | e.g., 12.6 | e.g., 1,450,000 | 0.097 | 97.5 |
System Suitability
Before sample analysis, system suitability tests should be performed to ensure the chromatographic system is performing adequately. Key parameters to evaluate are presented in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Relative Standard Deviation (RSD) for replicate injections | < 2.0% |
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Application Notes and Protocols for the Purification of Methyl 4-amino-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques to purify Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the synthesis of several pharmaceutical compounds. The described methods include recrystallization, column chromatography, and a general washing and extraction procedure.
Introduction
This compound is a crucial building block in the synthesis of prokinetic agents and other active pharmaceutical ingredients (APIs). The purity of this intermediate is paramount as it directly impacts the quality, safety, and efficacy of the final drug product. Common impurities in crude this compound often include unreacted starting materials, by-products from the chlorination step, and other process-related impurities. This guide outlines effective laboratory-scale purification strategies to achieve high-purity this compound.
Purification Techniques: A Comparative Overview
Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity and yield. Below is a summary of representative data for common purification techniques.
| Purification Technique | Initial Purity (Hypothetical) | Final Purity (Hypothetical) | Recovery Yield (Hypothetical) | Key Advantages | Key Disadvantages |
| Recrystallization (Methanol) | 90% | 98.5% | 85% | Simple, scalable, effective for removing less soluble impurities. | Solvent selection is critical; potential for product loss in mother liquor. |
| Recrystallization (Ethanol/Water) | 90% | 99.0% | 80% | Good for inducing crystallization; water acts as an anti-solvent. | "Oiling out" can occur if not performed carefully. |
| Column Chromatography | 85% | >99.5% | 70% | High resolving power, capable of separating closely related impurities. | More time-consuming, requires larger volumes of solvent, more complex to scale up. |
| Activated Carbon Treatment | N/A | N/A | ~95% | Effective for removing colored impurities. | Primarily a decolorizing step, not for removing structural analogs. |
Experimental Protocols
Protocol 1: Recrystallization from Methanol
This protocol describes the purification of crude this compound using a single-solvent recrystallization method with methanol.
Materials:
-
Crude this compound
-
Methanol (HPLC grade)
-
Erlenmeyer flask
-
Heating mantle or hot plate with stirrer
-
Condenser
-
Büchner funnel and flask
-
Vacuum source
-
Filter paper
Procedure:
-
Dissolution: Place the crude this compound into an Erlenmeyer flask. Add a minimal amount of methanol and a stir bar.
-
Heating: Gently heat the mixture with stirring. Add small portions of hot methanol until the solid completely dissolves. It is crucial to avoid adding an excess of solvent to ensure a good recovery yield.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper to remove the carbon.
-
Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should commence. To maximize the yield, the flask can be subsequently placed in an ice bath.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any residual soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a low temperature to obtain pure this compound.
Application Notes and Protocols: Methyl 4-Amino-5-Chloro-2-Methoxybenzoate in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a key building block in medicinal chemistry, primarily recognized for its role in the synthesis of selective, high-affinity 5-HT4 receptor agonists. Its substituted benzene ring structure provides a versatile scaffold for the development of therapeutic agents targeting gastrointestinal motility disorders, and emerging research suggests potential applications in neurodegenerative and psychiatric conditions. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of bioactive molecules.
Applications in Drug Discovery
The primary application of this compound lies in the synthesis of potent and selective 5-HT4 receptor agonists.[1] These agents have demonstrated significant therapeutic value, most notably in the treatment of chronic constipation.[2] The structural motif derived from this building block is central to the pharmacophore of drugs like Prucalopride.
Beyond prokinetic agents, derivatives of this compound are being investigated for their potential in treating Alzheimer's disease by modulating amyloid precursor protein processing. Furthermore, the role of 5-HT4 receptor agonists in mood regulation suggests their potential as rapid-onset antidepressants and anxiolytics.
Key Synthetic Transformations and Protocols
The following protocols detail common synthetic transformations involving this compound and its derivatives.
Protocol 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoic Acid
This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a crucial intermediate for amide coupling reactions.
Reaction Scheme:
Materials:
-
This compound
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Methanol (MeOH)
-
Water (H₂O)
-
3M Hydrochloric acid (HCl)
-
Activated carbon
Procedure:
-
In a round-bottom flask, dissolve this compound in a mixture of methanol and water (e.g., 5:2 v/v).[3]
-
Add sodium hydroxide or potassium hydroxide (2.2 equivalents).[3]
-
Heat the mixture to reflux and stir for a minimum of 2 hours.[3]
-
Add activated carbon and continue to reflux for 30 minutes for decolorization.[3]
-
Filter the hot solution to remove the activated carbon.[3]
-
Remove the methanol under reduced pressure.[3]
-
Add water to the residue to form an aqueous solution.[3]
-
Cool the solution and adjust the pH to 5 by the dropwise addition of 3M HCl, which will cause a white solid to precipitate.[3]
-
Filter the solid, wash with water, and dry to obtain 4-amino-5-chloro-2-methoxybenzoic acid.[3]
Quantitative Data:
| Parameter | Value | Reference |
| Molar Ratio (Ester:Base) | 1 : 2.2 | [3] |
| Solvent System | Methanol:Water (5:2) | [3] |
| Reaction Time | > 2 hours | [3] |
| Yield | ~91% | [3] |
Protocol 2: Amide Coupling to Synthesize Prucalopride
This protocol details the synthesis of Prucalopride from 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid, an advanced intermediate derived from this compound.
Reaction Scheme:
Materials:
-
4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid
-
1-(3-methoxypropyl)piperidin-4-amine
-
Triethylamine
-
Ethyl chloroformate
-
Dichloromethane (DCM)
-
Water
Procedure:
-
To a pre-cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (175 ml), slowly add triethylamine (23.6 g) and ethyl chloroformate (27.9 g).[2]
-
Stir the mixture at 0-5°C for 10 minutes.[2]
-
Raise the temperature to 25-30°C and stir for 1 hour.[2]
-
Cool the mixture back down to 0-5°C.[2]
-
Slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) to the mixture at 0-5°C and stir for 1 hour.[2]
-
Raise the temperature to 25-35°C and add water (500 ml).[2]
-
Separate the organic layer from the aqueous layer. The organic layer contains the Prucalopride free base.[2]
Quantitative Data:
| Reactant | Moles | Equivalent |
| 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid | 1 | 1 |
| 1-(3-methoxypropyl)piperidin-4-amine | 1.2 | 1.2 |
| Triethylamine | 1.2 | 1.2 |
| Ethyl chloroformate | 1.2 | 1.2 |
Biological Activity of Derivatives
Derivatives of this compound have shown high affinity and activity at the 5-HT4 receptor. The following table summarizes the binding affinity of a selected derivative.
| Compound | Target | Kᵢ (nM) | pA₂ | Activity |
| 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | 5-HT4 Receptor | 0.26 ± 0.06 | 8.6 | Antagonist |
Visualizations
5-HT4 Receptor Signaling Pathway
Activation of the 5-HT4 receptor by an agonist initiates a Gαs-coupled signaling cascade. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates and activates the transcription factor CREB (cAMP response element-binding protein). This pathway is crucial for the receptor's effects on neurotransmitter release and synaptic plasticity.[4][5][6]
General Synthetic Workflow
The synthesis of 5-HT4 receptor agonists from this compound typically follows a multi-step sequence. This often involves initial modification of the ester, followed by coupling with a suitable amine-containing fragment.
Conclusion
This compound is an indispensable starting material for the synthesis of a range of medicinally important compounds, particularly 5-HT4 receptor agonists. The protocols and data presented herein provide a valuable resource for researchers engaged in the design and synthesis of novel therapeutics based on this versatile chemical scaffold. Careful execution of these synthetic steps can lead to the efficient production of target molecules for further biological evaluation.
References
- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | FA17623 [biosynth.com]
- 2. tdcommons.org [tdcommons.org]
- 3. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Derivatives from Methyl 4-amino-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a pivotal intermediate in the synthesis of a wide range of biologically active molecules and pharmaceutical compounds.[1][2] Its substituted aniline structure makes it a versatile building block, particularly in the development of gastrointestinal prokinetic agents, such as Mosapride, and novel compounds targeting serotonin 5-HT4 receptors.[3][4][5][6] The primary sites for derivatization are the nucleophilic amino group and the ester functional group, allowing for the systematic modification and exploration of structure-activity relationships (SAR). These modifications are crucial for optimizing the efficacy, selectivity, and pharmacokinetic properties of new drug candidates.[3][4]
This document provides detailed protocols for the synthesis of key derivatives from this compound, focusing on common and impactful transformations such as amide bond formation.
I. Synthesis of the Starting Material: this compound
The synthesis of the title compound is a critical first step. A common and efficient route starts from p-aminosalicylic acid, involving methylation, chlorination, and esterification.[7] An alternative pathway involves the direct chlorination of methyl 4-amino-2-methoxybenzoate.[3]
Caption: Synthetic route to this compound.
Experimental Protocol: Synthesis of this compound
This protocol describes the chlorination of Methyl 4-amino-2-methoxybenzoate.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ice water
-
Reaction vessel with stirring and temperature control
-
Filtration apparatus
Procedure:
-
In a suitable reaction vessel, dissolve Methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio to the Methyl 4-amino-2-methoxybenzoate.[7]
-
Heat the reaction mixture to 65-75°C and stir for 3-4 hours.[7]
-
Monitor the reaction progress using an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.[7]
-
Filter the precipitate, wash with water, and dry to obtain this compound.[7]
Quantitative Data:
| Starting Material | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Methyl 4-amino-2-methoxybenzoate | NCS | DMF | 70 | 3 | 87.5 - 88.3 | [7] |
II. Derivatization via Amide Coupling at the Amino Group
The 4-amino group is a primary site for derivatization. Acylation with various carboxylic acids or acid chlorides introduces diverse functionalities, allowing for extensive SAR studies.
Caption: General workflow for N-acylation of the starting material.
Experimental Protocol: General N-Acetylation
This protocol describes the synthesis of Methyl 4-acetamido-5-chloro-2-methoxybenzoate, a key intermediate.[8][9]
Materials:
-
This compound
-
Acetic anhydride
-
Solvent (e.g., Acetic acid or an inert solvent)
-
Reaction vessel with stirring
-
Purification apparatus (filtration or chromatography)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction flask.
-
Add acetic anhydride to the solution. The molar ratio can be adjusted based on the reaction scale and desired efficiency.
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).
-
Upon completion, the product may precipitate. If not, the solvent is removed under reduced pressure.
-
The crude product is isolated, typically by filtration, and washed with water or a non-polar solvent like petroleum ether to remove impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or methanol).
III. Derivatization via the Ester Group
The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which serves as a handle for subsequent amide coupling reactions with a wide array of amines. This two-step process is fundamental to the synthesis of many "pride" drugs.[3][5]
Caption: Workflow for derivatization via the carboxyl group.
Experimental Protocol 1: Ester Hydrolysis
Materials:
-
This compound
-
Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH)
-
Methanol (MeOH) and Water
-
Hydrochloric Acid (HCl) for acidification
-
Reaction vessel with reflux condenser
Procedure:
-
In a round-bottom flask, suspend this compound in a mixed solvent system of methanol and water (e.g., 5:2 v/v).[7]
-
Add a base such as KOH or NaOH (molar ratio of ester to base is typically 1:2.2).[7]
-
Heat the mixture to reflux and stir for 2-3 hours.[7]
-
After cooling, remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water.
-
Acidify the solution by dropwise addition of HCl (e.g., 3M) until the pH reaches approximately 5.[7]
-
A white solid of 4-amino-5-chloro-2-methoxybenzoic acid will precipitate.
-
Filter the solid, wash with cold water, and dry to obtain the pure carboxylic acid.[7]
Quantitative Data for Hydrolysis:
| Base | Solvent (MeOH:H₂O) | Time (h) | Yield (%) | Reference |
| NaOH | 5:2 | >2 | 90.8 | [7] |
| KOH | 5:2 | >2 | 91.4 | [7] |
Experimental Protocol 2: Amide Coupling with the Carboxylic Acid
This protocol describes the coupling of the generated carboxylic acid with an amine, a key step in synthesizing compounds like Mosapride.
Materials:
-
4-Amino-5-chloro-2-methoxybenzoic acid
-
Target amine (e.g., 2-aminomethyl-4-(4-fluorobenzyl)morpholine)[5]
-
Amide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)[10]
-
Organic base (e.g., DIPEA, Triethylamine)
-
Anhydrous solvent (e.g., DMF, CH₂Cl₂)
-
Reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
In an anhydrous solvent under an inert atmosphere, dissolve the carboxylic acid (1.0 eq), the coupling agent (1.1 eq), and the organic base (2.0-3.0 eq).[10]
-
Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.[10]
-
Add a solution of the desired amine (1.0-1.2 eq) in the anhydrous solvent to the reaction mixture.
-
Continue stirring at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Once complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak aqueous acid (e.g., 1M HCl), a weak aqueous base (e.g., saturated NaHCO₃), and brine.[10]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the final amide derivative.[10]
Application Note: The choice of coupling reagent is critical to avoid side reactions and racemization, especially with chiral amines.[11][12] Reagents like HATU are highly effective but others like DCC/DIC are also common, often used with additives like HOBt to improve efficiency.[11][12] The synthesis of potent 5-HT4 receptor agonists and antagonists has been successfully achieved through the esterification and amidation of 4-amino-5-chloro-2-methoxybenzoic acid with various substituted piperidine and morpholine moieties.[4] This highlights the importance of these derivatization strategies in discovering new therapeutic agents.
References
- 1. This compound | 20896-27-9 | FM25431 [biosynth.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Page loading... [guidechem.com]
- 6. Synthesis and biological activities of metabolites of mosapride, a new gastroprokinetic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. hepatochem.com [hepatochem.com]
- 12. peptide.com [peptide.com]
Application Notes and Protocols for the N-Chlorosuccinimide Chlorination of Methyl 4-Amino-2-Methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental protocol for the regioselective chlorination of methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide (NCS). The protocol is based on established synthetic methods and is intended to guide researchers in the preparation of methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the synthesis of various pharmaceutical compounds.[1] The procedure involves the electrophilic aromatic substitution of the starting material with NCS in a suitable solvent.[2][3][4] The application notes include quantitative data, a detailed experimental procedure, and a visual representation of the experimental workflow.
Introduction
The chlorination of aromatic compounds is a fundamental transformation in organic synthesis, enabling the modulation of a molecule's physicochemical and biological properties.[2] N-Chlorosuccinimide (NCS) is a versatile and convenient reagent for the chlorination of electron-rich aromatic rings, such as anilines and phenols.[5] It is a stable, crystalline solid that is easier and safer to handle compared to gaseous chlorine.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring attacks the electrophilic chlorine atom of NCS.[2][3][4] For activated substrates like methyl 4-amino-2-methoxybenzoate, this reaction can proceed efficiently to yield the desired chlorinated product. The amino group in the starting material directs the incoming chlorine atom to the ortho position (position 5), resulting in the formation of this compound.[1]
Quantitative Data Summary
The following table summarizes the quantitative data from a representative experimental procedure for the N-chlorosuccinimide chlorination of methyl 4-amino-2-methoxybenzoate.[6]
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | [6] |
| Reagent | N-Chlorosuccinimide (NCS) | [6] |
| Molar Ratio (Substrate:NCS) | 1:1 | [1][6] |
| Solvent | N,N-Dimethylformamide (DMF) | [6] |
| Reaction Temperature | 65-75 °C | [6] |
| Reaction Time | 3 hours | [6] |
| Product | This compound | [6] |
| Yield | 87.5 - 88.3% | [6] |
| Work-up | Precipitation in ice water, filtration, and drying | [6] |
Experimental Protocol
This protocol describes the synthesis of this compound from methyl 4-amino-2-methoxybenzoate using N-chlorosuccinimide.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Thermometer
-
Beaker
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, add methyl 4-amino-2-methoxybenzoate.
-
Solvent Addition: Add a sufficient volume of N,N-Dimethylformamide (DMF) to dissolve the starting material.
-
Reagent Addition: To the stirred solution, add N-chlorosuccinimide (NCS) in a 1:1 molar ratio with the methyl 4-amino-2-methoxybenzoate.[1][6]
-
Reaction Conditions: Heat the reaction mixture to a temperature between 65-75°C.[6] Maintain this temperature and continue stirring for 3 hours.[6]
-
Work-up and Isolation: After the reaction is complete, carefully pour the hot reaction mixture into a beaker containing ice water.[6] A solid precipitate of the product, this compound, should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold deionized water to remove any remaining DMF and succinimide byproduct.
-
Drying: Dry the purified product in a drying oven at an appropriate temperature to remove residual water.
-
Characterization: Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry, and melting point) to confirm its identity and purity.
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
N-Chlorosuccinimide is an oxidizing agent and should be handled with care. Avoid contact with skin and eyes.
-
DMF is a combustible liquid and a potential skin and respiratory irritant. Handle with care.
Diagrams
Caption: Experimental workflow for the synthesis of this compound.
Caption: Overall reaction for the chlorination of methyl 4-amino-2-methoxybenzoate with NCS.
References
- 1. 4-Amino-5-chloro-2-methoxybenzoic acid | 7206-70-4 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. fiveable.me [fiveable.me]
- 4. benchchem.com [benchchem.com]
- 5. Chlorination - Common Conditions [commonorganicchemistry.com]
- 6. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
The Pivotal Role of Methyl 4-amino-5-chloro-2-methoxybenzoate in the Synthesis of Potent 5-HT4 Receptor Agonists
For Immediate Release
[City, State] – [Date] – Methyl 4-amino-5-chloro-2-methoxybenzoate has been identified as a critical starting material in the synthesis of a significant class of 5-HT4 receptor agonists. These agonists are instrumental in the research and development of therapeutic agents for gastrointestinal motility disorders and cognitive impairments. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of these compounds.
Introduction
The 5-HT4 receptor, a member of the G protein-coupled receptor family, is a key target in drug discovery due to its role in regulating gastrointestinal motility and its potential in treating cognitive disorders like Alzheimer's disease. Activation of the 5-HT4 receptor primarily stimulates the Gαs signaling pathway, leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA). This cascade modulates various cellular functions. Additionally, evidence suggests a G-protein independent signaling pathway involving the activation of Src tyrosine kinase, which in turn activates the extracellular signal-regulated kinase (ERK) pathway.
This compound serves as a versatile scaffold for the synthesis of various potent and selective 5-HT4 receptor agonists, including benzamide and benzoate derivatives. Its substituted benzene ring provides a key structural motif for high-affinity binding to the 5-HT4 receptor.
Synthetic Applications and Key Derivatives
This compound is a crucial intermediate in the multi-step synthesis of numerous 5-HT4 receptor agonists. The general synthetic strategy involves the modification of the ester group and the amino group to introduce various pharmacophores that enhance receptor affinity and selectivity.
One of the most prominent examples is the synthesis of Prucalopride, a highly selective 5-HT4 receptor agonist used for the treatment of chronic constipation. While Prucalopride itself is a dihydrobenzofuran derivative, its synthesis often involves intermediates structurally related to this compound. Furthermore, a wide range of benzamide and benzoate derivatives with high 5-HT4 receptor affinity have been synthesized from this starting material.
Below is a table summarizing the quantitative data for a selection of 5-HT4 receptor agonists synthesized from derivatives of this compound.
| Compound ID | Structure | Yield (%) | Purity (%) | 5-HT4 Ki (nM) | 5-HT4 EC50 (nM) | Reference |
| Prucalopride | 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)piperidin-4-yl]-7-benzofurancarboxamide | 85 | >98 | 1.8 | 10 | [1] |
| Benzamide Derivative 1 | 4-amino-5-chloro-2-methoxy-N-(1-butylpiperidin-4-yl)methylbenzamide | 78 | >99 | 0.8 | - | [2] |
| Benzamide Derivative 2 | 4-amino-5-chloro-2-methoxy-N-[1-[3-(benzylsulfonyl)propyl]piperidin-4-ylmethyl]benzamide | 65 | >98 | 1.2 | - | [2] |
| Benzoate Derivative 1 | 2-[(cis-3,5-dimethylpiperidinyl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | - | - | 0.26 | - | |
| ML 10302 | 2-[(piperidin-1-yl)ethyl]-4-amino-5-chloro-2-methoxybenzoate | - | - | 1.07 | - |
Experimental Protocols
This section provides a detailed protocol for the synthesis of a representative benzamide 5-HT4 receptor agonist starting from 4-amino-5-chloro-2-methoxybenzoic acid, a derivative of the title compound.
Protocol 1: Synthesis of 4-amino-5-chloro-2-methoxy-N-((1-(3-methoxypropyl)piperidin-4-yl)methyl)benzamide
Materials:
-
4-amino-5-chloro-2-methoxybenzoic acid
-
1-(3-methoxypropyl)piperidin-4-yl)methanamine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/hexane solvent system
Procedure:
-
To a solution of 4-amino-5-chloro-2-methoxybenzoic acid (1.0 eq) in DCM, add EDC (1.2 eq) and HOBt (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (1-(3-methoxypropyl)piperidin-4-yl)methanamine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired product.
-
Characterize the final compound by ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Synthetic Pathway
References
Application of Methyl 4-amino-5-chloro-2-methoxybenzoate in Peptide Synthesis: A Scaffold for Novel Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 4-amino-5-chloro-2-methoxybenzoate is a substituted aminobenzoic acid derivative that presents a unique scaffold for the synthesis of novel peptides and peptidomimetics. While not a proteinogenic amino acid, its rigid aromatic core and bifunctional nature—possessing both a nucleophilic amino group and a carboxylic acid (as a methyl ester)—allow for its incorporation into peptide chains. This can impart specific conformational constraints, enhance metabolic stability, and serve as a versatile platform for further chemical diversification. The chloro and methoxy substituents on the benzene ring can also influence molecular interactions and pharmacokinetic properties.
This document provides detailed application notes and protocols for the utilization of this compound as a building block in peptide synthesis, primarily focusing on its role as an internal scaffold or a C-terminal capping agent. The protocols are based on established solid-phase peptide synthesis (SPPS) methodologies, adapted for this specific non-proteinogenic building block.
Key Applications in Peptide Science
The incorporation of this compound into a peptide sequence can achieve several strategic goals in drug discovery and chemical biology:
-
Conformational Rigidity: The planar aromatic ring introduces a rigid element into the otherwise flexible peptide backbone, which can help to lock the peptide into a specific, biologically active conformation.
-
Metabolic Stability: Peptides containing such unnatural building blocks are often more resistant to degradation by proteases and peptidases, leading to an extended in vivo half-life.
-
Scaffold for Diversification: The substituted benzene ring can be further modified, although the existing chloro and methoxy groups already provide specific electronic and steric properties. The primary amino group and the carboxylic acid serve as anchor points for peptide chain extension.
-
Peptide-Small Molecule Hybrids: This molecule can act as a linker to conjugate peptides with other small molecules, creating hybrid structures with potentially novel pharmacological profiles.
Data Presentation: Properties and Reaction Parameters
For the successful incorporation of this compound, it is first necessary to prepare an orthogonally protected derivative. The most common strategy in modern peptide synthesis is the use of the Fmoc (9-fluorenylmethyloxycarbonyl) protecting group for the amine.
Table 1: Physicochemical Properties of Key Compounds
| Compound | Formula | Molecular Weight ( g/mol ) | Key Functional Groups |
| This compound | C₉H₁₀ClNO₃ | 215.63 | Primary Aryl Amine, Methyl Ester |
| Fmoc-4-amino-5-chloro-2-methoxybenzoic acid | C₂₄H₂₀ClNO₅ | 453.87 | Fmoc-protected Amine, Carboxylic Acid |
Table 2: Recommended Parameters for Solid-Phase Peptide Synthesis (SPPS) Coupling
| Parameter | Value/Reagent | Purpose |
| Resin | Rink Amide or Wang Resin | Standard solid support for peptide synthesis. |
| Fmoc-protected Building Block | Fmoc-4-amino-5-chloro-2-methoxybenzoic acid | The key building block to be incorporated. |
| Activating Agents | HBTU/HOBt or HATU | For the formation of an active ester of the carboxylic acid. |
| Base | N,N-Diisopropylethylamine (DIPEA) | To facilitate the coupling reaction. |
| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS. |
| Reaction Time | 2 - 4 hours | Typical duration for a single coupling step. |
| Fmoc Deprotection | 20% Piperidine in DMF | To remove the Fmoc group for chain elongation. |
Experimental Protocols
Protocol 1: Synthesis of Fmoc-4-amino-5-chloro-2-methoxybenzoic acid
Before its use in SPPS, this compound must be converted into a suitable, orthogonally protected building block. This involves the protection of the amino group with Fmoc and the saponification of the methyl ester to a free carboxylic acid.
Materials:
-
This compound
-
9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)
-
Dioxane and Water
-
Lithium Hydroxide (LiOH)
-
Tetrahydrofuran (THF) and Water
-
Hydrochloric Acid (HCl), 1M
-
Ethyl Acetate
-
Brine
Procedure:
-
Fmoc Protection of the Amino Group: a. Dissolve this compound (1 equivalent) in a 1:1 mixture of dioxane and 10% aqueous NaHCO₃ solution. b. To this stirred solution, add Fmoc-Cl (1.1 equivalents) portion-wise at room temperature. c. Stir the reaction mixture overnight. d. Dilute the mixture with water and extract with ethyl acetate. e. Wash the organic layer with 1M HCl and then with brine. f. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain Fmoc-protected methyl ester.
-
Saponification of the Methyl Ester: a. Dissolve the product from the previous step in a 3:1 mixture of THF and water. b. Add LiOH (1.5 equivalents) and stir at room temperature for 2-4 hours, monitoring the reaction by TLC. c. Once the reaction is complete, acidify the mixture to pH 2-3 with 1M HCl. d. Extract the product with ethyl acetate. e. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the final product, Fmoc-4-amino-5-chloro-2-methoxybenzoic acid.
Protocol 2: Incorporation into a Peptide Sequence via SPPS
This protocol describes the manual solid-phase synthesis for coupling the Fmoc-protected building block onto a resin-bound peptide chain.
Materials:
-
Fmoc-Rink Amide resin (or other suitable resin)
-
Fmoc-4-amino-5-chloro-2-methoxybenzoic acid
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
20% Piperidine in DMF
-
Cleavage Cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water)
Procedure:
-
Resin Preparation: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection of Resin: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for another 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activation of the Building Block: In a separate vial, dissolve Fmoc-4-amino-5-chloro-2-methoxybenzoic acid (3 equivalents), HBTU/HOBt (3 equivalents), and DIPEA (6 equivalents) in DMF. Allow to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated solution to the deprotected resin. Agitate the mixture at room temperature for 2-4 hours.
-
Washing: Drain the reaction vessel and wash the resin with DMF (3x) and DCM (3x) to remove excess reagents.
-
Chain Elongation (Optional): To continue building the peptide chain from the newly introduced amino group, repeat the Fmoc deprotection step (Step 2) followed by coupling of the next standard Fmoc-protected amino acid.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the resin with DCM and dry it. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize. Purify the peptide by reverse-phase HPLC.
Visualizations
Experimental Workflow for SPPS Incorporation
Caption: Workflow for the preparation and incorporation of the scaffold into a peptide via SPPS.
Logical Relationship of Compound Features to Application
Caption: Relationship between the scaffold's features and its applications in peptide design.
Application Notes and Protocols for the Synthesis of Amisulpride via Methyl 4-amino-5-chloro-2-methoxybenzoate Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of the atypical antipsychotic agent Amisulpride, focusing on the pivotal role of the intermediate, Methyl 4-amino-5-chloro-2-methoxybenzoate. This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes the chemical workflows for professionals engaged in pharmaceutical research and development.
Introduction and Application
Amisulpride is a selective dopamine D2/D3 receptor antagonist used in the treatment of schizophrenia and dysthymia.[1][2] Its synthesis involves a multi-step process where the purity and yield of each intermediate are critical for the quality of the final active pharmaceutical ingredient (API).[3] this compound is a key intermediate in several synthetic pathways to Amisulpride. The protocols detailed herein describe a common and effective route for its preparation and subsequent conversion to Amisulpride.
The quality of intermediates like this compound directly impacts the effectiveness and safety of the final API.[1] High-performance liquid chromatography (HPLC) is the standard method for assessing the purity of these intermediates, with a general requirement of ≥98% purity for pharmaceutical-grade compounds.[1]
Synthesis Pathway Overview
The synthesis of Amisulpride from p-aminosalicylic acid involves several key transformations. The initial steps focus on the formation of this compound, which is then further elaborated to introduce the ethylsulfonyl group and finally coupled with 2-(aminomethyl)-1-ethylpyrrolidine to yield Amisulpride.
References
safe handling and storage procedures for Methyl 4-amino-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling and storage of Methyl 4-amino-5-chloro-2-methoxybenzoate (CAS No. 20896-27-9). Adherence to these guidelines is crucial to ensure personnel safety and maintain the integrity of the compound.
Section 1: Safety and Hazard Information
This compound is a chemical compound that requires careful handling to avoid potential health hazards. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]
Table 1: Hazard Identification and Personal Protective Equipment (PPE)
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statements | Precautionary Statements | Personal Protective Equipment |
| Skin Irritant (Category 2) | Irritant | Warning | H315: Causes skin irritation.[1] | P264: Wash skin thoroughly after handling.[4] P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] P302+P352: IF ON SKIN: Wash with plenty of water.[1][4] P332+P317: If skin irritation occurs: Get medical help.[4] P362+P364: Take off contaminated clothing and wash it before reuse.[4] | Chemical-resistant gloves (e.g., nitrile), lab coat. |
| Eye Irritant (Category 2) | Irritant | Warning | H319: Causes serious eye irritation.[1] | P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][5] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] | Safety glasses with side shields or goggles. |
| Specific Target Organ Toxicity (Single Exposure, Category 3) | Irritant | Warning | H335: May cause respiratory irritation.[1] | P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[4][5] P271: Use only outdoors or in a well-ventilated area.[5] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][4] P319: Get medical help if you feel unwell.[4] | Use in a well-ventilated area or with a fume hood. NIOSH-approved respirator if ventilation is inadequate. |
Section 2: Safe Handling and Storage Protocols
Receiving and Inspection
Upon receiving this compound, inspect the container for any signs of damage or leakage. Ensure the supplier's label and safety information are intact and legible.
Storage
Store the compound in a cool, dry, and well-ventilated area.[6] Keep the container tightly closed to prevent contamination and exposure to moisture.[2][5] Recommended storage temperature is between 10°C and 25°C.[1] Store away from incompatible materials; however, specific incompatibilities for this compound are not well-documented, so it is prudent to store it separately from strong oxidizing agents, acids, and bases.
Personal Protective Equipment (PPE)
Before handling the compound, ensure all required PPE is worn as detailed in Table 1. This includes a lab coat, chemical-resistant gloves, and safety glasses with side shields or goggles. If there is a risk of generating dust, a NIOSH-approved respirator should be used.
Engineering Controls
Work with this compound in a well-ventilated area. For procedures that may generate dust, it is mandatory to use a certified chemical fume hood.
Handling Procedures
-
Weighing: To minimize dust generation, weigh the solid compound in a fume hood. Use a clean, dry spatula and a tared, sealed container.
-
Transferring: When transferring the powder, avoid creating dust clouds. Use a spatula or a powder funnel.
-
Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing. Stir gently until fully dissolved.
Spill and Emergency Procedures
-
Minor Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[7] Clean the spill area with a suitable solvent and then wash with soap and water.
-
Major Spills: In the event of a large spill, evacuate the area and prevent entry. If it is safe to do so, contain the spill. Wear appropriate PPE, including respiratory protection. Follow institutional emergency procedures.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[2] If irritation persists, seek medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek medical attention.[2]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention.
-
Waste Disposal
Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.[2] Do not allow the chemical to enter drains or waterways.
Section 3: Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for safely preparing a stock solution of this compound.
-
Preparation: Don all required PPE (lab coat, gloves, safety glasses). Ensure the chemical fume hood is operational.
-
Weighing: In the fume hood, place a clean, dry weighing boat on a calibrated analytical balance and tare. Carefully add the desired amount of this compound to the weighing boat using a clean spatula. Record the exact weight.
-
Transfer: Carefully transfer the weighed solid into an appropriate volumetric flask. Use a powder funnel to avoid spillage.
-
Dissolution: Add a small amount of the desired solvent to the volumetric flask. Gently swirl the flask to dissolve the solid. If necessary, use a sonicator to aid dissolution.
-
Final Volume: Once the solid is completely dissolved, add the solvent to the calibration mark of the volumetric flask.
-
Mixing: Cap the flask and invert it several times to ensure the solution is homogeneous.
-
Labeling and Storage: Label the flask with the compound name, concentration, solvent, date of preparation, and your initials. Store the solution under the recommended storage conditions.
Section 4: Visualizations
Caption: Workflow for the safe handling and storage of the chemical.
Caption: Logical steps for responding to different types of spills.
References
- 1. This compound | 20896-27-9 | FM25431 [biosynth.com]
- 2. fishersci.com [fishersci.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic acid 95 7206-70-4 [sigmaaldrich.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.se [fishersci.se]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A widely used method involves the N-acetylation of methyl 4-amino-2-methoxybenzoate, followed by chlorination of the resulting acetanilide, and subsequent deprotection of the acetyl group to yield the final product. This multi-step process helps control the regioselectivity of the chlorination.
Q2: What are the critical parameters to control during the chlorination step?
A2: The critical parameters for the chlorination of the N-acetylated intermediate include reaction temperature, the choice of chlorinating agent, and the reaction time. Over-chlorination or reaction at an incorrect position can occur if these parameters are not carefully controlled.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By comparing the spots of the starting material, the reaction mixture, and a reference standard (if available), you can determine when the starting material has been consumed. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the typical impurities I might encounter in the final product?
A4: Common impurities can include unreacted starting materials, di-chlorinated byproducts, and isomers where the chlorine atom is at a different position. The presence of these impurities is often dependent on the control of reaction conditions during the chlorination step.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
| Problem | Potential Cause | Suggested Solution |
| Low Yield | Incomplete reaction, suboptimal temperature, or insufficient reaction time. | Ensure the reaction goes to completion by monitoring with TLC or HPLC. Optimize the temperature and reaction time as indicated in the protocol. |
| Degradation of the product during workup or purification. | Use milder workup conditions. For purification, consider column chromatography with a less polar solvent system to minimize product loss on the stationary phase. | |
| Formation of Multiple Products | Incorrect reaction temperature leading to side reactions. | Maintain a consistent and low temperature during the addition of the chlorinating agent to improve selectivity. |
| The starting material is not pure. | Ensure the purity of the starting material (methyl 4-acetamido-2-methoxybenzoate) before proceeding with the chlorination step. | |
| Difficult Purification | The polarity of the product and impurities are very similar. | Utilize a multi-solvent system for column chromatography to improve separation. Recrystallization from a suitable solvent system can also be effective. |
| Inconsistent Results | Variability in the quality of reagents or solvents. | Use high-purity, dry solvents and fresh reagents for each reaction to ensure reproducibility. |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the chlorination of methyl 4-acetamido-2-methoxybenzoate followed by deprotection.
Step 1: Chlorination
-
Dissolve methyl 4-acetamido-2-methoxybenzoate (1.0 eq) in glacial acetic acid.
-
Cool the solution to 10-15°C in an ice bath.
-
Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1.1 eq) in glacial acetic acid dropwise, maintaining the temperature below 20°C.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum to obtain methyl 4-acetamido-5-chloro-2-methoxybenzoate.
Step 2: Deprotection (Hydrolysis)
-
Suspend the crude chlorinated intermediate in a mixture of methanol and hydrochloric acid.
-
Reflux the mixture for 4-6 hours until the deprotection is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution) to a pH of 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography or recrystallization.
Data Presentation
Table 1: Optimization of the Chlorination Reaction
| Entry | Chlorinating Agent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | SO₂Cl₂ | 15 | 2 | 85 |
| 2 | SO₂Cl₂ | 25 | 2 | 78 |
| 3 | NCS | 15 | 4 | 75 |
| 4 | NCS | 25 | 4 | 65 |
NCS: N-Chlorosuccinimide
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield issues.
Technical Support Center: Reactions Involving Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-chloro-2-methoxybenzoate.
Troubleshooting Common Issues
This section addresses specific problems that may be encountered during the synthesis and handling of this compound, particularly focusing on its common synthesis via chlorination of Methyl 4-amino-2-methoxybenzoate.
Low or No Product Yield
Question: I am getting a very low yield or no desired product in my chlorination reaction to synthesize this compound. What are the possible causes and solutions?
Answer: Low or no product yield is a common issue that can stem from several factors related to reagents, reaction conditions, and the inherent reactivity of the starting materials.
Potential Causes and Recommended Actions:
| Cause | Recommended Actions |
| Inactive Chlorinating Agent | N-Chlorosuccinimide (NCS) is a common chlorinating agent for this synthesis. Ensure it is fresh and has been stored properly in a cool, dark, and dry place. Consider testing the activity of your NCS batch on a more reactive substrate if you suspect degradation. |
| Inappropriate Reaction Temperature | The reaction temperature for the chlorination of Methyl 4-amino-2-methoxybenzoate with NCS is critical. A typical temperature range is 65-75°C in a solvent like DMF.[1] Temperatures that are too low may result in a very slow or stalled reaction.[2] Conversely, excessively high temperatures can lead to degradation and side product formation. It is advisable to monitor the reaction temperature closely. |
| Incorrect Solvent | The choice of solvent is crucial. Dimethylformamide (DMF) is a commonly used solvent for this reaction as it facilitates the desired reaction temperature and solubility of the reactants.[1] Using a solvent in which the reactants are not fully soluble can significantly hinder the reaction rate. |
| Presence of Water | Moisture can interfere with the reaction. Ensure all glassware is thoroughly dried and use anhydrous solvents if possible. The presence of water can sometimes have unpredictable effects on chlorinations with NCS.[3] |
| Sub-optimal Molar Ratio of Reactants | A 1:1 molar ratio of Methyl 4-amino-2-methoxybenzoate to N-chlorosuccinimide is typically recommended.[1] Using a significant excess of the chlorinating agent can lead to the formation of di-chlorinated byproducts. |
Formation of Multiple Products/Impurities
Question: My reaction mixture shows multiple spots on the TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize their formation?
Answer: The formation of multiple products is often due to the high reactivity of the aniline starting material, which can lead to over-chlorination or other side reactions.
Potential Side Products and Mitigation Strategies:
| Side Product | Mitigation Strategy |
| Di-chlorinated Product | The amino group in Methyl 4-amino-2-methoxybenzoate is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution.[4][5] This can lead to the formation of a di-chlorinated byproduct. To minimize this, use a 1:1 molar ratio of the substrate to NCS and monitor the reaction progress carefully to avoid prolonged reaction times after the starting material has been consumed.[1] |
| Hydrolysis of the Ester | If the reaction is carried out under conditions with significant water content, or during a basic workup, the methyl ester group can be hydrolyzed to the corresponding carboxylic acid. Ensure anhydrous conditions during the reaction and use a mild, non-basic workup if hydrolysis is a concern. |
| Oxidation of the Amine | The amino group can be susceptible to oxidation, especially if harsh reaction conditions or certain impurities are present. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidative side reactions. |
Difficulties in Product Purification
Question: I am having trouble purifying the final product, this compound. What are some effective purification techniques?
Answer: Purification can be challenging due to the presence of polar byproducts and unreacted starting materials.
Purification Strategies:
| Issue | Recommended Purification Method |
| Removal of Succinimide | N-chlorosuccinimide is converted to succinimide during the reaction. Succinimide is water-soluble and can typically be removed by washing the organic extract with water during the workup. |
| Separation from Starting Material and Byproducts | If simple extraction and washing are insufficient, column chromatography is a reliable method for purification. A silica gel column with a gradient elution of ethyl acetate in hexane is often effective. The polarity of the solvent system can be adjusted based on TLC analysis of the reaction mixture. |
| Product Crystallization | A common procedure involves precipitating the product from the reaction mixture by pouring it into ice water.[1] The crude solid can then be collected by filtration and further purified by recrystallization from a suitable solvent like methanol or an ethanol/water mixture. |
Frequently Asked Questions (FAQs)
Q1: What is the role of the amino group in the chlorination reaction?
A1: The amino (-NH2) group is a strong electron-donating group, which activates the benzene ring towards electrophilic aromatic substitution.[4][5] It directs the incoming electrophile (the chlorine) primarily to the ortho and para positions relative to itself. In the case of Methyl 4-amino-2-methoxybenzoate, the position para to the amino group is already occupied by the methoxy group, so the chlorination occurs at one of the ortho positions, which is also meta to the methoxy and ester groups.
Q2: Why is N-Chlorosuccinimide (NCS) a preferred chlorinating agent for this reaction?
A2: NCS is a mild and selective chlorinating agent, which is often advantageous when dealing with highly activated aromatic rings like anilines.[6] Its use helps to control the reaction and minimize the formation of over-chlorinated byproducts compared to harsher chlorinating agents like chlorine gas.
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is a simple and effective way to monitor the reaction.[7] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.[8]
Q4: What are the key safety precautions to take during this synthesis?
A4: N-Chlorosuccinimide can be an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be carried out in a well-ventilated fume hood. Reactions with NCS can sometimes be exothermic, so it is important to have adequate temperature control.[3][9]
Q5: My final product is a slightly off-white or beige powder. Is this normal?
A5: While the pure compound is typically a white to light beige crystalline powder, slight coloration can be due to minor impurities.[10] If the purity, as determined by analytical methods like HPLC or NMR, is high, a slight off-white color may be acceptable for many applications. If a higher purity is required, further recrystallization or chromatographic purification may be necessary.
Experimental Protocols
Synthesis of this compound
This protocol is based on a typical laboratory-scale synthesis.
Materials:
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Methyl 4-amino-2-methoxybenzoate
-
N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF), anhydrous
-
Ice
-
Deionized water
-
Methanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve Methyl 4-amino-2-methoxybenzoate in DMF.
-
Add N-Chlorosuccinimide in a 1:1 molar ratio to the substrate.
-
Heat the reaction mixture to 70°C and stir for 3 hours.[1]
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
Once the reaction is complete, pour the hot reaction mixture into a beaker of ice water to precipitate the crude product.[1]
-
Stir the mixture until the ice has completely melted and the product has fully precipitated.
-
Collect the solid product by vacuum filtration and wash with cold deionized water.
-
Dry the crude product under vacuum.
-
For further purification, recrystallize the crude product from methanol.
Analytical Monitoring by TLC
Procedure:
-
Prepare a TLC chamber with a suitable mobile phase (e.g., 30% ethyl acetate in hexane).
-
On a silica gel TLC plate, spot the starting material (dissolved in a suitable solvent), the co-spot (starting material and reaction mixture), and the reaction mixture.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under UV light. The disappearance of the starting material spot and the appearance of a new product spot will indicate the progress of the reaction.
Visualizations
Caption: A typical experimental workflow for the synthesis of this compound.
Caption: A logical flowchart for troubleshooting common issues in the reaction.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. electronicsandbooks.com [electronicsandbooks.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. testbook.com [testbook.com]
- 5. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. benchchem.com [benchchem.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. pure.ed.ac.uk [pure.ed.ac.uk]
- 10. chemicalbook.com [chemicalbook.com]
optimization of reaction conditions for Methyl 4-amino-5-chloro-2-methoxybenzoate synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key intermediate in the manufacturing of pharmaceuticals such as Metoclopramide.[1] This guide is intended for researchers, scientists, and drug development professionals to help optimize reaction conditions and resolve common experimental issues.
Troubleshooting Guide
This section addresses specific problems that may be encountered during the synthesis of this compound.
Issue 1: Low Yield in the Chlorination Step
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Question: We are experiencing a low yield during the chlorination of Methyl 4-amino-2-methoxybenzoate to this compound. What are the potential causes and solutions?
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Answer: Low yields in the chlorination step can arise from several factors related to the reagents, reaction conditions, and work-up procedure.
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Chlorinating Agent Activity: The activity of the chlorinating agent is crucial. If using N-Chlorosuccinimide (NCS), ensure it is of high purity and has been stored under anhydrous conditions to prevent decomposition. For alternative methods using agents like iodobenzene dichloride, verify its preparation and purity.
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Reaction Temperature: The reaction temperature needs to be carefully controlled. A common temperature range for chlorination with NCS in DMF is 65-75°C.[2] Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote the formation of side products.
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Reaction Time: The duration of the reaction is also critical. A typical reaction time is around 3 hours when using NCS in DMF at 70°C.[2] Monitor the reaction progress using an appropriate analytical technique like TLC or HPLC to determine the optimal reaction time.
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Moisture: The presence of water can lead to unwanted side reactions. While some procedures precipitate the product in ice water, the initial reaction should be conducted under reasonably dry conditions.
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Work-up and Isolation: Loss of product can occur during the work-up. When precipitating the product in ice water, ensure the mixture is sufficiently cold to maximize precipitation before filtration.[2] Inefficient extraction or multiple recrystallization steps can also lead to a decrease in the isolated yield.
-
Issue 2: Formation of Impurities and Side Products
-
Question: Our final product is contaminated with significant impurities. What are the likely side reactions, and how can we minimize them?
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Answer: The formation of impurities is a common challenge. The nature of the impurity depends on the specific reaction step.
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Over-chlorination: The introduction of more than one chlorine atom onto the aromatic ring can occur if an excess of the chlorinating agent is used or if the reaction is allowed to proceed for too long. To avoid this, use a 1:1 molar ratio of the substrate to the chlorinating agent.[2]
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N-Methylation: In the initial methylation step of p-aminosalicylic acid, if water is present in the reaction mixture, the product can be contaminated with an N-methyl compound.[3] Conducting this step under anhydrous conditions is recommended to prevent this side reaction.[3]
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Incomplete Hydrolysis: If the synthesis involves a final hydrolysis step of the ester to the carboxylic acid, incomplete reaction will leave unreacted ester in the final product. Ensure sufficient reaction time and appropriate stoichiometry of the base (e.g., potassium hydroxide) for complete hydrolysis.
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Issue 3: Difficulty in Product Purification and Isolation
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Question: We are facing challenges in purifying the crude this compound. What are the recommended purification methods?
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Answer: Effective purification is essential to obtain a high-purity product.
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Recrystallization: Recrystallization is a common and effective method for purifying the final product. Suitable solvents for recrystallization include methanol or a mixture of ethyl acetate and petroleum ether.[3]
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Washing: After filtration, washing the crude product with appropriate solvents can remove residual impurities. For instance, after precipitation in water, washing with water can help remove water-soluble byproducts.
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Activated Carbon Treatment: For the subsequent hydrolysis product, 4-amino-5-chloro-2-methoxybenzoic acid, treatment with activated carbon can be used for decolorization.[2]
-
Frequently Asked Questions (FAQs)
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Question 1: What is the typical starting material for the synthesis of this compound?
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Answer: A common and cost-effective starting material is p-aminosalicylic acid.[2][3]
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Question 2: What are the key steps in the synthesis of this compound from p-aminosalicylic acid?
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Answer: The synthesis typically involves two main steps:
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Methylation: The p-aminosalicylic acid is first methylated to form Methyl 4-amino-2-methoxybenzoate. This is often achieved using dimethyl sulfate in the presence of a base like potassium hydroxide in a solvent such as acetone.[2][3]
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Chlorination: The resulting Methyl 4-amino-2-methoxybenzoate is then chlorinated to yield this compound. A common method for this step is the use of N-chlorosuccinimide (NCS) in a solvent like DMF.[2]
-
-
Question 3: What are the critical safety precautions to consider during this synthesis?
-
Answer:
-
Dimethyl Sulfate: This is a potent methylating agent and is highly toxic and carcinogenic. It should be handled with extreme caution in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.
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Chlorinating Agents: Reagents like NCS and iodobenzene dichloride are irritants and should be handled with care.
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Solvents: Many of the solvents used, such as DMF, acetone, and methanol, are flammable and have associated health risks. Ensure proper ventilation and avoid sources of ignition.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Chlorination of Methyl 4-amino-2-methoxybenzoate
| Parameter | Condition 1 | Condition 2 |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Iodobenzene dichloride |
| Solvent | N,N-Dimethylformamide (DMF) | Anhydrous Tetrahydrofuran (THF) |
| Molar Ratio (Substrate:Agent) | 1:1 | 1:1.5 (approx.) |
| Temperature | 65-75°C | Cooled |
| Reaction Time | 3 hours | 4 hours dropwise, then 2 hours stirring |
| Yield | 87.5 - 88.3% | 75% |
| Reference | [2] | [3] |
Experimental Protocols
Protocol 1: Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid
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In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone solution and stir.
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Cool the mixture to a temperature between 20-30°C.
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Gradually add dimethyl sulfate dropwise to the reaction mixture.
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Continue the reaction with stirring.
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After the reaction is complete, dissolve the mixture and extract with ethyl acetate.
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Perform a rotary evaporation of the ethyl acetate extract to obtain a solid.
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Dry the solid to yield Methyl 4-amino-2-methoxybenzoate.[2]
Protocol 2: Synthesis of this compound
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Dissolve Methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide in a 1:1 molar ratio in DMF in a reaction flask.[2]
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Heat the mixture to 70°C and stir for 3 hours.[2]
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While still hot, pour the reaction mixture into ice water to precipitate a solid.[2]
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Filter the solid product from the solution.
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Dry the collected solid to obtain this compound.[2]
Visualizations
Caption: General synthesis workflow for this compound.
Caption: Troubleshooting logic for low yield in the chlorination step.
References
managing side reactions in the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance for the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific issues that may be encountered during the experimental process.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common synthetic route involves the electrophilic chlorination of Methyl 4-amino-2-methoxybenzoate.[1][2] This is typically achieved using a chlorinating agent such as N-chlorosuccinimide (NCS) in a suitable solvent like dimethylformamide (DMF).[1] The reaction selectively adds a chlorine atom to the position ortho to the amino group and meta to the methoxy and ester groups, driven by the directing effects of the substituents on the aromatic ring.
Q2: What are the most common side reactions to be aware of during the synthesis?
A2: The primary side reactions of concern are over-chlorination (leading to dichlorinated byproducts), N-chlorination of the aniline nitrogen, and hydrolysis of the methyl ester to the corresponding carboxylic acid.[3][4] Controlling the reaction conditions is crucial to minimize the formation of these impurities.
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction progress. A suitable mobile phase, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material, the desired product, and any potential byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate the progression of the reaction. High-performance liquid chromatography (HPLC) can also be used for more quantitative monitoring.[5]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Product
Q4: My reaction has resulted in a low yield of this compound. What are the potential causes and how can I improve the yield?
A4: Low yields can stem from several factors, including incomplete reaction, degradation of the product, or loss during workup and purification. The following table outlines potential causes and solutions:
| Potential Cause | Troubleshooting/Optimization Strategy |
| Incomplete Reaction | - Reaction Time: Ensure the reaction is stirred for a sufficient duration. Monitor by TLC until the starting material is consumed.[1] - Reaction Temperature: The reaction is typically performed at an elevated temperature (e.g., 65-75°C in DMF).[1] Ensure the temperature is maintained consistently. |
| Suboptimal Reagent Stoichiometry | - Chlorinating Agent: Use a controlled molar ratio of the chlorinating agent (e.g., 1:1 of NCS to starting material) to avoid side reactions.[1] |
| Product Loss During Workup | - Precipitation: The product is often isolated by precipitation in ice water.[1] Ensure the mixture is sufficiently cold to maximize precipitation. - Extraction: If extraction is used, ensure the appropriate solvent and number of extractions are employed to fully recover the product from the aqueous layer. |
| Product Degradation | - Temperature Control: Avoid excessive temperatures during the reaction and workup, as this can lead to degradation. |
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low product yield.
Issue 2: Presence of Impurities in the Product
Q5: My final product shows impurities by TLC/HPLC/NMR. What are the likely impurities and how can I prevent their formation?
A5: The presence of impurities is a common issue. Identifying the impurity is the first step to mitigating its formation.
| Observed Impurity | Potential Cause | Prevention and Mitigation Strategies |
| Unreacted Starting Material | Incomplete reaction. | - Increase reaction time and/or temperature. - Ensure efficient stirring. |
| Dichlorinated Byproduct | Use of excess chlorinating agent or prolonged reaction time. The starting material is highly activated towards electrophilic substitution. | - Use a stoichiometric amount (1.0-1.1 equivalents) of the chlorinating agent. - Add the chlorinating agent portion-wise or as a solution to control the local concentration. - Carefully monitor the reaction and stop it once the starting material is consumed. |
| 4-Amino-5-chloro-2-methoxybenzoic acid | Hydrolysis of the methyl ester during the reaction or workup. | - Ensure anhydrous reaction conditions. - During workup, avoid prolonged exposure to strongly acidic or basic aqueous solutions. If a basic wash is necessary, perform it quickly and at a low temperature. |
| N-chloro derivative | A possible intermediate or side product from the reaction of the amino group with the chlorinating agent. | - This is often a transient species that rearranges to the C-chlorinated product. Ensuring the reaction goes to completion can minimize its presence. |
Signaling Pathway of Main Reaction and Side Reactions
Caption: Reaction pathway and potential side reactions.
Experimental Protocols
Key Experiment: Synthesis of this compound
This protocol is based on a general procedure for the chlorination of activated anilines.
Materials:
-
Methyl 4-amino-2-methoxybenzoate
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N-Chlorosuccinimide (NCS)
-
Dimethylformamide (DMF), anhydrous
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Ice
-
Deionized water
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Filtration apparatus
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve Methyl 4-amino-2-methoxybenzoate (1.0 eq) in anhydrous DMF.
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In a separate container, dissolve N-chlorosuccinimide (1.0-1.1 eq) in anhydrous DMF.
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Slowly add the NCS solution to the solution of the starting material while maintaining the reaction temperature between 65-75°C.[1]
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Stir the reaction mixture at this temperature for 3-4 hours, monitoring the progress by TLC.[1]
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Once the reaction is complete (disappearance of the starting material), cool the reaction mixture to room temperature.
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Pour the reaction mixture into a beaker containing ice water to precipitate the product.[1]
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Stir the suspension for 30 minutes to ensure complete precipitation.
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Collect the solid product by vacuum filtration and wash with cold deionized water.
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Dry the product under vacuum to a constant weight.
Purification: Recrystallization
Materials:
-
Crude this compound
-
Suitable solvent (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes)
Procedure:
-
Dissolve the crude product in a minimum amount of the chosen hot solvent.
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If the solution is colored, a small amount of activated carbon can be added, and the mixture heated at reflux for a short period.
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Hot-filter the solution to remove any insoluble impurities (including activated carbon if used).
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Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
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Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Data Presentation
Table 1: Reaction Parameters and Expected Outcomes
| Parameter | Condition | Expected Outcome | Potential Issues |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | - | Impurities in the starting material will be carried through. |
| Chlorinating Agent | N-Chlorosuccinimide (NCS) | Molar Ratio: 1:1 to 1:1.1 | Excess can lead to dichlorination. |
| Solvent | Dimethylformamide (DMF) | - | Ensure anhydrous conditions to prevent hydrolysis. |
| Temperature | 65-75 °C | Promotes reaction rate. | Higher temperatures may increase side product formation. |
| Reaction Time | 3-4 hours | Completion of the reaction. | Insufficient time leads to incomplete conversion; excessive time may promote side reactions. |
| Workup | Precipitation in ice water | Isolation of the crude product. | Product may have some solubility; ensure sufficient cooling. |
Table 2: Physical and Spectroscopic Data of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Methyl 4-amino-2-methoxybenzoate | C₉H₁₁NO₃ | 181.19 | 155-159 | White to off-white crystalline powder |
| This compound | C₉H₁₀ClNO₃ | 215.63 | 135 | White to light beige crystalline powder |
| 4-Amino-5-chloro-2-methoxybenzoic acid | C₈H₈ClNO₃ | 201.61 | - | - |
Logical Relationship between Problem and Solution
Caption: Logical relationships between problems and solutions.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
Methyl 4-amino-5-chloro-2-methoxybenzoate degradation pathways and prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of Methyl 4-amino-5-chloro-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: Based on its chemical structure, which includes an ester and an aromatic amine functional group, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 4-amino-5-chloro-2-methoxybenzoic acid and methanol.[1][2]
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Oxidation and Photodegradation: The aromatic amine group is prone to oxidation, which can be initiated by exposure to air (oxygen), oxidizing agents, or light (photodegradation).[3] This can lead to the formation of colored impurities and a decrease in the purity of the substance.
Q2: What are the recommended storage conditions to prevent the degradation of this compound?
A2: To minimize degradation, it is recommended to store this compound under the following conditions:
-
Temperature: Cool and dry place.
-
Atmosphere: Under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
-
Light: Protected from light.
-
Moisture: In a tightly sealed container to prevent hydrolysis.
Q3: How can I monitor the degradation of this compound in my samples?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for monitoring the degradation of this compound.[4][5][6] This method should be able to separate the intact parent compound from all its potential degradation products.
Troubleshooting Guides
Issue 1: Unexpected Peaks in HPLC Chromatogram
Symptom: Your HPLC analysis of a this compound sample shows additional, unexpected peaks that were not present in the initial analysis.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Sample Degradation | The sample may have degraded due to improper storage or handling. Review the storage conditions (see FAQ 2). Prepare a fresh sample and re-analyze immediately. |
| Contaminated Mobile Phase or Solvent | Prepare fresh mobile phase and sample diluent. Ensure all glassware is scrupulously clean. |
| Carryover from Previous Injection | Run a blank injection (mobile phase or diluent) to check for carryover. If carryover is observed, implement a robust needle wash program on your HPLC system. |
Issue 2: Discoloration of the Solid Material
Symptom: The normally white to off-white solid of this compound has developed a yellow or brownish tint.
Possible Cause and Solution:
| Cause | Troubleshooting Steps |
| Oxidation of the Aromatic Amine | This is a common issue with aromatic amines upon exposure to air and/or light. While the discoloration may indicate a small amount of degradation, the bulk purity may still be acceptable for some applications. It is crucial to re-analyze the material by HPLC to determine the purity. For future prevention, store the material under an inert atmosphere and protected from light. |
Experimental Protocols
Forced Degradation Studies (Stress Testing)
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of an analytical method.[2][7] The following are general protocols that can be adapted for this compound. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[8]
1. Acid Hydrolysis:
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Prepare a solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Add an equal volume of 0.1 N hydrochloric acid.
-
Heat the solution at 60°C and monitor the degradation over time (e.g., 2, 4, 8, 12, 24 hours) by HPLC.
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Once the target degradation is achieved, cool the solution and neutralize it with an equal volume of 0.1 N sodium hydroxide.
2. Base Hydrolysis:
-
Prepare a 1 mg/mL solution of the compound in a suitable solvent.
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Add an equal volume of 0.1 N sodium hydroxide.
-
Stir the solution at room temperature and monitor the degradation by HPLC at various time points.
-
After reaching the desired degradation, neutralize the solution with an equal volume of 0.1 N hydrochloric acid.
3. Oxidative Degradation:
-
Prepare a 1 mg/mL solution of the compound.
-
Add an equal volume of 3% hydrogen peroxide.
-
Keep the solution at room temperature and monitor by HPLC over time.
4. Thermal Degradation:
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Place the solid compound in a stability chamber at an elevated temperature (e.g., 60°C or 80°C) with controlled humidity (e.g., 75% RH).
-
Analyze samples at different time intervals.
5. Photolytic Degradation:
-
Expose the solid compound or a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.
-
A control sample should be protected from light by wrapping the container in aluminum foil.
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Analyze both the exposed and control samples by HPLC.
Example Stability-Indicating HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Data Presentation
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Reagent/Condition | Time (hours) | % Degradation | Number of Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 12 | 15.2 | 1 |
| Base Hydrolysis | 0.1 N NaOH, RT | 8 | 18.5 | 1 |
| Oxidation | 3% H₂O₂, RT | 24 | 12.8 | 2 |
| Thermal | 80°C / 75% RH | 48 | 8.3 | 1 |
| Photolytic | ICH Q1B | 24 | 10.5 | 2 |
Note: The data presented in this table is illustrative and may not represent actual experimental results.
Visualizations
References
- 1. Ich guideline for stability testing | PPTX [slideshare.net]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijtsrd.com [ijtsrd.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmaguideline.co.uk [pharmaguideline.co.uk]
- 8. resolvemass.ca [resolvemass.ca]
resolving solubility issues of Methyl 4-amino-5-chloro-2-methoxybenzoate in organic solvents
This technical support center provides guidance for researchers, scientists, and drug development professionals on resolving solubility issues with Methyl 4-amino-5-chloro-2-methoxybenzoate in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a crystalline solid, appearing as a white to light beige powder. Its solubility is generally limited in nonpolar organic solvents, with better solubility in more polar organic solvents.
Q2: In which common organic solvents is this compound known to be soluble?
A2: Based on available data, it is known to be soluble in Chloroform, Dichloromethane, and Methanol. It has also been successfully dissolved in anhydrous tetrahydrofuran and dimethylformamide (DMF) for reaction purposes.
Q3: I am having trouble dissolving the compound, what are the first steps I should take?
A3: Initially, ensure your solvent is pure and dry, as contaminants can affect solubility. Gentle heating and agitation (stirring or sonication) can significantly improve the rate of dissolution. It is also crucial to start with a small amount of solvent and gradually increase it.
Q4: Can heating the solvent improve solubility?
A4: Yes, for most compounds, solubility increases with temperature. Heating the solvent can be an effective way to dissolve this compound. However, it is important to be aware of the solvent's boiling point and the compound's stability at elevated temperatures. Recrystallization from methanol, for instance, relies on its higher solubility in hot methanol and lower solubility in cold methanol.
Q5: Are there any known incompatibilities for this compound?
A5: While specific incompatibility studies for this compound are not widely published, similar aromatic amines can be sensitive to strong oxidizing agents. It is always good practice to consult the Safety Data Sheet (SDS) before use.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: The compound is not dissolving in a chosen solvent at room temperature.
Possible Causes:
-
The solvent may not be appropriate for the compound's polarity.
-
The concentration of the compound may be too high for the volume of solvent used.
-
The rate of dissolution is slow.
Solutions:
-
Increase Agitation: Use a magnetic stirrer or a sonicator to increase the interaction between the solute and the solvent.
-
Gentle Heating: Warm the mixture gently. Be sure not to exceed the boiling point of the solvent.
-
Solvent Screening: If the compound remains insoluble, a different solvent or a co-solvent system may be necessary. Refer to the Experimental Protocol for Determining a Suitable Solvent System.
Issue 2: The compound precipitates out of solution unexpectedly.
Possible Causes:
-
A change in temperature.
-
Evaporation of the solvent, leading to a more concentrated solution.
-
The use of a co-solvent system where one solvent is more volatile.
Solutions:
-
Temperature Control: Maintain a constant temperature, especially if the compound's solubility is highly temperature-dependent.
-
Prevent Evaporation: Keep the container sealed to prevent solvent loss.
-
Re-dissolution: Gently warm the solution while stirring to redissolve the precipitate. A small addition of the primary solvent may be necessary.
Issue 3: The solution is colored, but the pure compound is white.
Possible Causes:
-
Presence of impurities in the compound.
-
Degradation of the compound, possibly due to heat, light, or reaction with the solvent.
Solutions:
-
Purification: The compound may require purification, such as recrystallization, to remove colored impurities. Refer to the Experimental Protocol for Recrystallization.
-
Assess Stability: Investigate the stability of the compound in the chosen solvent and under the experimental conditions. Consider using a different solvent or protecting the solution from light and heat.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility | Notes |
| Hexane | 0.1 | Insoluble | |
| Toluene | 2.4 | Sparingly Soluble | May require heating. |
| Dichloromethane | 3.1 | Soluble | |
| Chloroform | 4.1 | Soluble | |
| Tetrahydrofuran (THF) | 4.0 | Soluble | Anhydrous THF has been used in synthesis. |
| Ethyl Acetate | 4.4 | Moderately Soluble | |
| Acetone | 5.1 | Moderately Soluble | |
| Methanol | 5.1 | Soluble | Solubility increases significantly with heat. Used for recrystallization. |
| Ethanol | 4.3 | Soluble | |
| Dimethylformamide (DMF) | 6.4 | Soluble | Used as a reaction solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Soluble |
Note: This table provides qualitative data based on available literature and chemical principles. "Soluble" indicates that a significant amount will dissolve, "Moderately Soluble" suggests that solubility may be limited, and "Sparingly Soluble" or "Insoluble" indicates very low solubility. Researchers should always perform their own solubility tests for their specific application.
Experimental Protocols
Protocol 1: Determining a Suitable Solvent System
This protocol outlines a method for screening solvents to find a suitable one for dissolving or recrystallizing this compound.
Materials:
-
This compound
-
A selection of organic solvents (e.g., from Table 1)
-
Small test tubes
-
Vortex mixer or sonicator
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the compound into a small test tube.
-
Add the selected solvent dropwise (starting with ~0.5 mL) at room temperature.
-
Vigorously agitate the mixture using a vortex mixer or sonicator for 1-2 minutes.
-
Observe the solubility. If the compound dissolves completely, it is soluble at room temperature.
-
If the compound is not fully soluble, gently heat the test tube in a water bath or on a hot plate.
-
Continue to add small portions of the solvent with heating until the compound dissolves completely. Note the approximate volume of solvent used.
-
Once dissolved, allow the solution to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath for 15-20 minutes.
-
Observe for the formation of crystals. An ideal recrystallization solvent will dissolve the compound when hot but will result in poor solubility and crystal formation when cold.
Protocol 2: Recrystallization of this compound
This protocol provides a general procedure for purifying the compound using a single solvent. Methanol is used as an example based on literature.
Materials:
-
Crude this compound
-
Methanol (or another suitable solvent determined from Protocol 1)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude compound in an Erlenmeyer flask.
-
Add a small amount of methanol and heat the mixture to boiling on a hot plate.
-
Add more hot methanol in small portions until the compound just dissolves completely.
-
If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then reheat to boiling.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Allow the hot, clear filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete, cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol.
-
Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Troubleshooting workflow for dissolution issues.
Caption: General workflow for recrystallization.
scaling up the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate for pilot production
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Methyl 4-amino-5-chloro-2-methoxybenzoate for pilot production.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, particularly focusing on the critical chlorination step.
Issue 1: Low or Incomplete Chlorination of Methyl 4-amino-2-methoxybenzoate
-
Question: We are observing a low yield of this compound with a significant amount of unreacted starting material, Methyl 4-amino-2-methoxybenzoate, remaining. What are the potential causes and solutions?
-
Answer: Low or incomplete conversion during the chlorination step is a common issue when scaling up. Several factors could be contributing to this problem. A systematic approach to troubleshooting is recommended.
-
Possible Causes & Solutions:
Possible Cause Suggested Solution Degraded N-Chlorosuccinimide (NCS) Use a fresh batch of NCS. The reagent can degrade over time, especially if not stored properly in a cool, dry, and dark place. A yellowish color may indicate decomposition.[1] Recrystallization of NCS from glacial acetic acid can be performed to ensure high purity.[1] Insufficient Reaction Temperature The reaction may be too slow at the current temperature. For the chlorination of Methyl 4-amino-2-methoxybenzoate with NCS in DMF, a temperature range of 65-75°C is recommended.[1] Ensure uniform heating of the reactor, as localized cold spots can hinder the reaction rate. Inadequate Mixing In a pilot-scale reactor, inefficient mixing can lead to localized concentration gradients, preventing the reactants from interacting effectively. Ensure the stirrer speed is optimized for the reactor geometry and batch volume to maintain a homogeneous reaction mixture. Incorrect Stoichiometry While a 1:1 molar ratio of Methyl 4-amino-2-methoxybenzoate to NCS is reported, slight adjustments might be necessary at a larger scale to drive the reaction to completion.[1] Consider a small excess of NCS (e.g., 1.05 to 1.1 equivalents), but be mindful of the potential for over-chlorination. Presence of Quenching Impurities Water or other nucleophilic impurities in the starting material or solvent can consume the NCS. Ensure that the Methyl 4-amino-2-methoxybenzoate and DMF are dry before starting the reaction.
Troubleshooting Workflow for Low Conversion
Caption: Troubleshooting workflow for low chlorination conversion.
-
Issue 2: Formation of Impurities and Purification Challenges
-
Question: We are observing significant byproduct formation, making the purification of this compound difficult at the pilot scale. How can we minimize impurities and improve the purification process?
-
Answer: Impurity formation is a critical concern in scaling up. The primary byproduct from the chlorination reaction is succinimide, but others may also form.
-
Minimizing Impurity Formation:
Impurity Source Mitigation Strategy Succinimide Inherent byproduct of the NCS reaction. This is unavoidable, but its removal is key. Di-chlorinated product Over-chlorination due to excess NCS or prolonged reaction time. Use a stoichiometric amount of NCS and monitor the reaction closely by HPLC to stop it once the starting material is consumed.[2] Oxidation products The amino group is susceptible to oxidation. Maintain an inert atmosphere (e.g., nitrogen) in the reactor to minimize contact with air. Unreacted Starting Material Incomplete reaction. Refer to the troubleshooting guide for low conversion. -
Improving Purification:
-
Work-up: The reaction mixture is typically poured into ice water to precipitate the solid product.[1] Ensure vigorous stirring during this step to break up any lumps and facilitate the dissolution of the water-soluble succinimide.
-
Washing: Multiple washes of the crude product with water are effective in removing succinimide.[1] A wash with a dilute sodium bicarbonate solution can also be employed to remove any acidic impurities.
-
Recrystallization: If the purity is still not satisfactory, recrystallization is a robust method for purification. Methanol has been reported as a suitable solvent for the recrystallization of this compound.
-
Purification Workflow
Caption: Purification workflow for the target compound.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the recommended starting material for pilot-scale synthesis?
-
A1: The synthesis often starts from p-aminosalicylic acid. This is methylated using dimethyl sulfate to produce Methyl 4-amino-2-methoxybenzoate, which is then chlorinated.[1]
-
-
Q2: What are the critical safety precautions to consider for this synthesis at a pilot scale?
-
A2: Two key reagents require special handling:
-
Dimethyl sulfate: It is highly toxic and a suspected carcinogen.[3] Handle only in a well-ventilated area or a closed system, using appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[4][5]
-
N-Chlorosuccinimide (NCS): It is a strong oxidizing agent and can cause burns.[6] Avoid contact with skin and eyes. It is also sensitive to light and moisture.[7]
-
-
-
Q3: Can other chlorinating agents be used instead of NCS?
-
A3: While other chlorinating agents exist, NCS is often preferred due to its solid form, which is easier and safer to handle than gaseous chlorine.[8] It also offers good regioselectivity for this type of aromatic chlorination.
-
-
Q4: How can the progress of the chlorination reaction be monitored?
-
A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the reaction progress. It allows for the quantification of the starting material, product, and any major byproducts, enabling precise determination of the reaction endpoint.
-
-
Q5: What are the typical yields for the key steps in this synthesis?
-
A5: Based on literature, the yield for the chlorination of Methyl 4-amino-2-methoxybenzoate to this compound is reported to be in the range of 87.5% to 88.3%.[1]
-
Experimental Protocols
1. Synthesis of Methyl 4-amino-2-methoxybenzoate from p-Aminosalicylic Acid
-
In a suitable reactor, mix p-aminosalicylic acid and potassium hydroxide in an acetone solution and stir.
-
Cool the mixture to 20-30°C.
-
Gradually add dimethyl sulfate dropwise to the reaction mixture.
-
Continue the reaction for 5-6 hours.[1]
-
After the reaction is complete, perform an extraction with ethyl acetate.
-
The organic layer is then concentrated by rotary evaporation to obtain a solid.
-
Dry the solid to yield Methyl 4-amino-2-methoxybenzoate.
2. Synthesis of this compound
-
Charge the reactor with Methyl 4-amino-2-methoxybenzoate and N-chlorosuccinimide in a 1:1 molar ratio in a DMF solution.[1]
-
Heat the mixture to 65-75°C and stir for 3-4 hours.[1]
-
Monitor the reaction by HPLC until the starting material is consumed.
-
While still hot, carefully pour the reaction mixture into a vessel containing ice water to precipitate the product.
-
Filter the resulting solid.
-
Wash the solid thoroughly with water to remove succinimide.
-
Dry the solid to obtain crude this compound.
-
Further purification can be achieved by recrystallization from methanol.
Data Presentation
Table 1: Reaction Parameters for the Chlorination Step
| Parameter | Value | Reference |
| Starting Material | Methyl 4-amino-2-methoxybenzoate | [1] |
| Reagent | N-Chlorosuccinimide (NCS) | [1] |
| Solvent | Dimethylformamide (DMF) | [1] |
| Molar Ratio (Starting Material:NCS) | 1:1 | [1] |
| Reaction Temperature | 65-75°C | [1] |
| Reaction Time | 3-4 hours | [1] |
| Reported Yield | 87.5% - 88.3% | [1] |
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - N-Halosuccinimide Solvents Workaround ?? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. aarti-industries.com [aarti-industries.com]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. LCSS: DIMETHYL SULFATE [web.stanford.edu]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
analytical methods for detecting impurities in Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in Methyl 4-amino-5-chloro-2-methoxybenzoate.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can originate from the synthesis process or degradation. A potential process-related impurity is Methyl 4-acetamido-5-chloro-2-methoxybenzoate, which is also known as Metoclopramide EP Impurity B.[1][2][3][4] Other potential impurities can include unreacted starting materials or by-products from side reactions.
Q2: Which analytical techniques are most suitable for detecting impurities in this compound?
A2: High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used method for determining the purity of aromatic amines and their derivatives like this compound.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for the identification and quantification of volatile impurities and residual solvents.[6][7][8][9][10]
Q3: How can I quantify impurities without a reference standard?
A3: While using a certified reference standard is the most accurate method, it is possible to estimate impurity levels using techniques like relative response factors (RRF) in HPLC-UV, assuming the impurity has a similar chromophore to the main compound. Another approach is to use a universal detector like a Charged Aerosol Detector (CAD).
Q4: What are the typical acceptance criteria for impurities in a drug substance like this?
A4: Impurity acceptance criteria are guided by regulatory bodies like the ICH. The thresholds for reporting, identification, and qualification of impurities depend on the maximum daily dose of the drug. For instance, for a drug substance with a maximum daily dose of ≤ 2 g/day , the identification threshold is typically 0.10% or 1.0 mg per day intake, whichever is lower.
Troubleshooting Guides
HPLC Analysis
Issue 1: Peak Tailing for the Main Analyte or Impurities
-
Possible Cause A: Secondary Interactions with Silanol Groups: The amino group on this compound can interact with free silanol groups on the silica-based stationary phase, leading to peak tailing.
-
Troubleshooting Steps:
-
Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state.
-
Use a Competitive Amine: Add a small amount of a competitive amine, such as triethylamine (TEA) (e.g., 0.1% v/v), to the mobile phase to block the active silanol sites.
-
Use an End-Capped Column: Employ a modern, well-end-capped HPLC column to minimize the number of available silanol groups.
-
-
-
Possible Cause B: Column Overload: Injecting too concentrated a sample can lead to peak distortion, including tailing.
-
Troubleshooting Steps:
-
Dilute the Sample: Prepare and inject a more dilute sample.
-
Reduce Injection Volume: Decrease the volume of the sample injected onto the column.
-
-
Issue 2: Poor Resolution Between the Main Peak and an Impurity
-
Possible Cause A: Inappropriate Mobile Phase Composition: The mobile phase may not have the optimal polarity to separate closely eluting compounds.
-
Troubleshooting Steps:
-
Optimize Organic Modifier Concentration: Vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer to fine-tune the retention and separation.
-
Change Organic Modifier: If using methanol, try acetonitrile, or vice-versa, as they offer different selectivities.
-
Adjust pH: Altering the mobile phase pH can change the retention times of ionizable analytes and improve resolution.
-
-
-
Possible Cause B: Column Degradation: Over time, the stationary phase can degrade, leading to a loss of efficiency and resolution.
-
Troubleshooting Steps:
-
Flush the Column: Wash the column with a strong solvent to remove any strongly retained contaminants.
-
Replace the Column: If flushing does not restore performance, the column may need to be replaced.
-
-
GC-MS Analysis
Issue 1: No Peaks Detected for Residual Solvents
-
Possible Cause A: Improper Headspace Parameters: The temperature and equilibration time in the headspace autosampler may be insufficient to drive the solvents into the vapor phase.
-
Troubleshooting Steps:
-
Increase Headspace Temperature: Raise the oven temperature to increase the vapor pressure of the analytes.
-
Increase Equilibration Time: Allow more time for the sample to reach thermal equilibrium before injection.
-
-
-
Possible Cause B: Leak in the System: A leak in the injection pathway can prevent the sample from reaching the column.
-
Troubleshooting Steps:
-
Check Septum and Ferrules: Ensure the inlet septum is not cored and that all fittings and ferrules are tight.
-
Perform a Leak Check: Use the instrument's built-in leak check function to verify the integrity of the system.
-
-
Experimental Protocols
HPLC Method for Impurity Profiling
This method is a general starting point and should be validated for your specific application.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.05 M Potassium Phosphate Monobasic buffer (pH adjusted to 3.0 with phosphoric acid)
-
B: Acetonitrile
-
-
Gradient:
Time (min) %A %B 0 70 30 20 40 60 25 40 60 | 30 | 70 | 30 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 240 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve 10 mg of this compound in 10 mL of a 50:50 mixture of Mobile Phase A and B.
GC-MS Method for Residual Solvents
This method is based on a static headspace technique.
-
GC Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness.
-
Oven Program:
-
Initial Temperature: 40°C, hold for 5 minutes
-
Ramp: 10°C/min to 240°C
-
Hold: 5 minutes at 240°C
-
-
Carrier Gas: Helium at a constant flow of 1.5 mL/min.
-
Injector Temperature: 220°C
-
Transfer Line Temperature: 250°C
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: 35-350 amu
-
Headspace Parameters:
-
Oven Temperature: 80°C
-
Equilibration Time: 15 minutes
-
Injection Volume: 1 mL
-
-
Sample Preparation: Accurately weigh 100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO).
Quantitative Data Summary
The following table provides typical performance characteristics for a validated HPLC method for impurity analysis. These values are illustrative and should be determined for each specific method and laboratory.
| Parameter | This compound | Methyl 4-acetamido-5-chloro-2-methoxybenzoate |
| Retention Time (min) | ~12.5 | ~10.2 |
| Linearity Range (µg/mL) | 1 - 100 | 0.1 - 10 |
| Correlation Coefficient (r²) | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.03 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 µg/mL | 0.1 µg/mL |
| Recovery (%) | 98 - 102 | 97 - 103 |
| RSD for Precision (%) | < 2.0 | < 2.0 |
Visualizations
Caption: HPLC analysis workflow for impurity detection.
Caption: Troubleshooting logic for HPLC peak tailing.
References
- 1. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | 4093-31-6 [chemicalbook.com]
- 2. 4-Amino-5-chloro-2-methoxybenzoic Acid | LGC Standards [lgcstandards.com]
- 3. 4-Amino-5-chloro-2-methoxybenzoic Acid | LGC Standards [lgcstandards.com]
- 4. 4-Amino-5-chloro-2-methoxybenzoic Acid | LGC Standards [lgcstandards.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. cms.agr.wa.gov [cms.agr.wa.gov]
- 8. researchgate.net [researchgate.net]
- 9. agilent.com [agilent.com]
- 10. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals : Shimadzu (Europe) [shimadzu.eu]
Technical Support Center: Methyl 4-amino-5-chloro-2-methoxybenzoate Stability
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Methyl 4-amino-5-chloro-2-methoxybenzoate, with a specific focus on the impact of temperature.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage temperature for this compound?
For optimal stability and to minimize degradation, it is recommended to store this compound in a cool place, with temperatures ranging from 10°C to 25°C.[1] The container should be tightly sealed and kept in a dry, well-ventilated area.
Q2: What is the melting point of this compound and is it stable at this temperature?
The melting point of this compound is approximately 135°C.[1] At its melting point, the compound will begin to decompose. Therefore, it is not stable at this temperature.
Q3: What are the likely thermal degradation pathways for this compound?
While specific experimental data for this exact molecule is limited, based on its functional groups (aromatic amine, chloro, methoxy, and methyl ester), the following degradation pathways are plausible under thermal stress:
-
Hydrolysis of the methyl ester: The ester group can be hydrolyzed to the corresponding carboxylic acid (4-amino-5-chloro-2-methoxybenzoic acid), especially in the presence of moisture. This reaction is accelerated by heat.
-
Decarboxylation: At elevated temperatures, benzoic acid derivatives can undergo decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[2] This would likely occur after initial hydrolysis of the ester.
-
Reactions involving the aromatic amine: Aromatic amines can be susceptible to oxidation and other degradation reactions at high temperatures, potentially leading to the formation of colored impurities. The thermal degradation of some amines is known to accelerate above 177°C.
-
Influence of the methoxy group: The methoxy group may influence the thermal stability, in some cases increasing the susceptibility of the aromatic ring to degradation.
Q4: How can I detect thermal degradation of my this compound sample?
Degradation can be monitored using stability-indicating analytical methods, most commonly High-Performance Liquid Chromatography (HPLC). A suitable HPLC method should be able to separate the intact this compound from its potential degradation products. Visual inspection for color change can also be an initial indicator of degradation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color change from white/off-white to yellow/brown). | Thermal degradation, potentially oxidation of the aromatic amine group. | Store the compound at the recommended temperature (10°C - 25°C) and protect it from light. If the color change is significant, the purity of the sample should be re-assessed using a suitable analytical method like HPLC before use. |
| Unexpected peaks in HPLC analysis. | Presence of degradation products. | Compare the chromatogram to a reference standard stored under ideal conditions. The appearance of new peaks, especially those with earlier retention times (often more polar), could indicate hydrolysis to the carboxylic acid. Characterize the new peaks using techniques like mass spectrometry (MS) to identify the degradation products. |
| Inconsistent experimental results. | Degradation of the starting material. | Always use a fresh, properly stored sample of this compound for your experiments. If you suspect degradation, re-qualify your material using analytical techniques. |
| Low assay value or potency. | Significant degradation has occurred. | Discard the degraded material and obtain a new batch. Review storage and handling procedures to prevent future degradation. |
Experimental Protocols
Protocol for Accelerated Thermal Stability Study
This protocol outlines a forced degradation study to assess the thermal stability of this compound.
1. Objective: To evaluate the impact of elevated temperatures on the stability of this compound and to identify potential degradation products.
2. Materials:
-
This compound
-
Class A volumetric flasks and pipettes
-
HPLC grade acetonitrile and water
-
Formic acid or phosphoric acid (for mobile phase preparation)
-
Temperature-controlled oven
-
HPLC system with a UV detector
-
Vials for sample storage
3. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Place aliquots of the solid compound in sealed, clear glass vials.
-
Place aliquots of the stock solution in sealed, clear glass vials.
4. Stress Conditions:
-
Expose the solid and solution samples to the following temperatures in a calibrated oven:
-
40°C
-
60°C
-
80°C
-
A control sample should be stored at the recommended storage condition (e.g., 25°C).
-
5. Time Points:
-
Analyze the samples at the following time points: 0, 24, 48, 72 hours, and 1 week. The frequency of testing can be adjusted based on the observed stability.
6. Analytical Method:
-
Use a validated stability-indicating HPLC method. An example method is provided below.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: Start with a suitable gradient (e.g., 70% A, 30% B) and adjust as needed to achieve separation of the parent compound and any degradation products.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Monitor at a suitable wavelength (e.g., determined by UV scan, likely around 254 nm or 310 nm).
-
Injection Volume: 10 µL
7. Data Analysis:
-
Calculate the percentage of intact this compound remaining at each time point.
-
Calculate the percentage of each degradation product formed.
-
Plot the percentage of the parent compound versus time for each temperature to determine the degradation kinetics.
Quantitative Data Summary
The following table should be used to record the results of the accelerated stability study.
| Temperature (°C) | Time (hours) | % this compound Remaining | % Degradation Product 1 | % Degradation Product 2 | ... |
| 25 (Control) | 0 | 100 | 0 | 0 | |
| 24 | |||||
| ... | |||||
| 40 | 0 | 100 | 0 | 0 | |
| 24 | |||||
| ... | |||||
| 60 | 0 | 100 | 0 | 0 | |
| 24 | |||||
| ... | |||||
| 80 | 0 | 100 | 0 | 0 | |
| 24 | |||||
| ... |
Visualizations
Caption: Workflow for assessing the thermal stability of this compound.
Caption: Potential thermal degradation pathways for this compound.
References
Technical Support Center: Catalyst Selection for Reactions Involving Methyl 4-amino-5-chloro-2-methoxybenzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methyl 4-amino-5-chloro-2-methoxybenzoate. The following sections address common issues encountered during catalytic reactions with this substrate.
Frequently Asked Questions (FAQs)
Q1: Which catalytic reactions are commonly performed on this compound?
A1: this compound is a versatile substrate for various catalytic cross-coupling reactions that form carbon-carbon and carbon-nitrogen bonds. The primary reactive sites are the chloro substituent on the aromatic ring and the amino group. Common reactions include:
-
Amide Bond Formation: The amino group can react with carboxylic acids or their derivatives to form amides.
-
Buchwald-Hartwig Amination: The chloro group can be substituted with a variety of amines to form N-aryl products.
-
Suzuki-Miyaura Coupling: The chloro group can be coupled with boronic acids or their esters to form a new carbon-carbon bond.
-
Heck Reaction: The chloro group can be coupled with alkenes to introduce a vinyl group.[1]
-
Sonogashira Coupling: The chloro group can be coupled with terminal alkynes to form an alkynyl derivative.[2]
Q2: What are the main challenges when using this compound in palladium-catalyzed cross-coupling reactions?
A2: The primary challenges arise from the electronic properties of the substrate. As an electron-rich aryl chloride, it can be less reactive in the oxidative addition step of the catalytic cycle compared to the corresponding bromides or iodides.[3][4] Additionally, the presence of the amino group can lead to catalyst inhibition or undesired side reactions if not properly managed.[5]
Q3: How does the amino group on the substrate affect catalyst performance?
A3: The amino group can act as a ligand for the palladium catalyst, potentially leading to the formation of inactive catalyst complexes and slowing down the desired reaction. In some cases, it can also direct the reaction to undesired positions or promote side reactions. Protecting the amino group (e.g., by acetylation) can sometimes mitigate these issues, but this adds extra steps to the synthesis.[2]
Q4: My Buchwald-Hartwig amination reaction is giving low yields. What are the likely causes?
A4: Low yields in Buchwald-Hartwig aminations with this substrate are often due to:
-
Catalyst deactivation: The palladium catalyst can be sensitive to air and moisture. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
-
Inappropriate ligand choice: For electron-rich aryl chlorides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition and reductive elimination steps.[6][7]
-
Suboptimal base: The choice of base is critical. Strong, non-nucleophilic bases like sodium tert-butoxide are commonly used, but the optimal base can vary depending on the specific amine and ligand used.
-
Low reactivity of the aryl chloride: Aryl chlorides are generally less reactive than aryl bromides or iodides, often requiring higher temperatures and more active catalyst systems.[3][8]
Q5: I am observing significant amounts of hydrodehalogenation (replacement of chlorine with hydrogen) in my cross-coupling reaction. How can I minimize this side reaction?
A5: Hydrodehalogenation is a common side reaction with electron-rich aryl halides. To minimize it, you can try the following:
-
Use bulky phosphine ligands: These can sterically hinder the approach of hydride sources to the palladium center.
-
Choose the right base: In some cases, weaker bases may reduce the rate of hydrodehalogenation.
-
Control the reaction temperature: Lowering the temperature may disfavor the hydrodehalogenation pathway.
-
Protect the amino group: A bulky protecting group on the amine can sometimes reduce the propensity for this side reaction.[2]
Troubleshooting Guides
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-activated palladium catalyst or ensure in-situ reduction of a Pd(II) source is complete. Ensure the reaction is performed under a strict inert atmosphere. |
| Poor Ligand Choice | Screen a variety of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). |
| Incorrect Base | Try different bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃. The base must be finely powdered and anhydrous. |
| Solvent Issues | Ensure solvents are anhydrous. A mixture of an organic solvent (e.g., dioxane, toluene) and water is often optimal. |
| Boronic Acid Decomposition | Use fresh, high-purity boronic acid. Consider using the corresponding boronate ester for increased stability. |
Issue 2: Formation of Side Products in Amide Bond Formation
| Possible Cause | Troubleshooting Step |
| Epimerization of Chiral Carboxylic Acids | Use coupling reagents known to suppress racemization, such as COMU or HATU, and a non-nucleophilic base like DIPEA. Keep the reaction temperature low. |
| Low Yield with Hindered Amines/Acids | Use more powerful coupling reagents like HATU or T3P. Higher reaction temperatures or microwave irradiation may be necessary. |
| Formation of Ureas (from carbodiimide reagents) | If using DCC or EDC, ensure efficient removal of the urea byproduct during workup. Consider using DIC which forms a more soluble urea. |
Data Presentation: Catalyst Systems for Reactions of Substituted Anilines
The following tables summarize typical catalyst systems for key reactions involving substituted anilines, which can serve as a starting point for the optimization of reactions with this compound.
Table 1: Representative Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd₂(dba)₃ / SPhos | SPhos | NaOtBu | Toluene | 80-110 | 70-95 |
| Pd(OAc)₂ / XPhos | XPhos | K₃PO₄ | t-BuOH | 100 | 75-98 |
| Pd(OAc)₂ / RuPhos | RuPhos | K₂CO₃ | Dioxane | 100-120 | 65-90 |
| [(cinnamyl)PdCl]₂ / DavePhos | DavePhos | NaOtBu | Toluene | 80-100 | 70-92 |
Table 2: Representative Catalyst Systems for Suzuki-Miyaura Coupling of Aryl Chlorides
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 60-85 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 80-98 |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | 90-110 | 70-95 |
| Pd/C | None | K₃PO₄ | Ethanol/H₂O | 80 | 50-80 |
Experimental Protocols
Protocol 1: Amide Bond Formation via Aminolysis
This protocol is based on a documented procedure for the reaction of this compound with an amine.[9]
Materials:
-
This compound
-
N,N-diethylethylenediamine (or other desired amine)
-
Reaction vessel with reflux condenser
Procedure:
-
Combine this compound (1.0 eq) and the amine (e.g., N,N-diethylethylenediamine, 2.5 eq) in a reaction vessel.
-
Heat the mixture to 110 °C and maintain at reflux for 10 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess amine under reduced pressure.
-
Wash the resulting residue with water to obtain the crude product.
-
Purify the crude product by recrystallization (e.g., from benzene) or column chromatography.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This is a general starting protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required.
Materials:
-
This compound
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 eq)
-
Anhydrous solvent (e.g., Toluene/H₂O 10:1)
-
Schlenk flask or similar reaction vessel
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid, the palladium catalyst, the phosphine ligand, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent to the flask.
-
Heat the reaction mixture to 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
References
- 1. Palladium-catalyzed arylation of electron-rich heterocycles with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cetjournal.it [cetjournal.it]
- 3. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of Methyl 4-amino-5-chloro-2-methoxybenzoate using 2D NMR
In the realm of pharmaceutical research and drug development, the unequivocal structural confirmation of synthesized compounds is a cornerstone of ensuring safety, efficacy, and reproducibility. For a molecule such as Methyl 4-amino-5-chloro-2-methoxybenzoate, a substituted aromatic ester with potential applications as a building block in medicinal chemistry, precise atomic connectivity must be verified. While 1D NMR (¹H and ¹³C) provides initial spectral fingerprints, 2D NMR techniques are indispensable for the definitive elucidation of complex substitution patterns on aromatic rings.
This guide provides a comparative framework for the structural validation of this compound against a plausible synthetic isomer, Methyl 4-amino-2-chloro-5-methoxybenzoate. Through a detailed analysis of predicted 2D NMR correlations from COSY, HSQC, and HMBC experiments, we demonstrate how these powerful techniques can unambiguously differentiate between the two structures.
Predicted 1D and 2D NMR Spectral Data
A critical step in structural confirmation is the prediction and comparison of NMR data. The following tables summarize the predicted ¹H and ¹³C chemical shifts and the key expected 2D NMR correlations for this compound and its isomer. These predictions are based on established principles of chemical shifts for substituted benzene rings.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
| This compound | Methyl 4-amino-2-chloro-5-methoxybenzoate | ||
| Position | δ (ppm) | Position | δ (ppm) |
| ¹H NMR | ¹H NMR | ||
| H-3 | ~6.85 | H-3 | ~7.20 |
| H-6 | ~7.60 | H-6 | ~7.10 |
| -NH₂ | ~4.50 (br s) | -NH₂ | ~4.60 (br s) |
| -OCH₃ (C2) | ~3.90 | -OCH₃ (C5) | ~3.85 |
| -COOCH₃ | ~3.80 | -COOCH₃ | ~3.88 |
| ¹³C NMR | ¹³C NMR | ||
| C-1 | ~110.0 | C-1 | ~115.0 |
| C-2 | ~158.0 | C-2 | ~120.0 |
| C-3 | ~100.0 | C-3 | ~118.0 |
| C-4 | ~148.0 | C-4 | ~145.0 |
| C-5 | ~115.0 | C-5 | ~155.0 |
| C-6 | ~130.0 | C-6 | ~112.0 |
| C=O | ~166.0 | C=O | ~165.0 |
| -OCH₃ (C2) | ~56.0 | -OCH₃ (C5) | ~55.8 |
| -COOCH₃ | ~52.0 | -COOCH₃ | ~52.5 |
Table 2: Predicted Key 2D NMR Correlations
| Experiment | This compound: Expected Cross-Peaks | Methyl 4-amino-2-chloro-5-methoxybenzoate: Expected Cross-Peaks | Purpose |
| COSY | H-3 with H-6 (weak, ⁴J) | H-3 with H-6 (weak, ⁴J) | Shows proton-proton couplings. In this case, a weak correlation between the two aromatic protons is expected. |
| HSQC | H-3 / C-3H-6 / C-6-OCH₃ / -OCH₃-COOCH₃ / -COOCH₃ | H-3 / C-3H-6 / C-6-OCH₃ / -OCH₃-COOCH₃ / -COOCH₃ | Correlates protons to their directly attached carbons. |
| HMBC | H-3 to C-1, C-2, C-4, C-5H-6 to C-1, C-2, C-4, C-5, C=O-OCH₃ (C2) to C-2-COOCH₃ to C=O | H-3 to C-1, C-2, C-4, C-5H-6 to C-1, C-2, C-4, C-5, C=O-OCH₃ (C5) to C-5-COOCH₃ to C=O | Crucial for differentiation. Shows long-range (2-3 bond) correlations between protons and carbons. The correlations from the methoxy protons are key. |
Differentiating the Isomers with HMBC
The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the most powerful tool for distinguishing between these two isomers. The key lies in the long-range correlations from the protons of the ring-substituted methoxy group to the neighboring carbons.
-
For This compound , the protons of the methoxy group at C-2 are expected to show a strong correlation to the C-2 carbon in the HMBC spectrum.
-
Conversely, for Methyl 4-amino-2-chloro-5-methoxybenzoate , the methoxy protons at C-5 will show a correlation to the C-5 carbon.
By observing this specific correlation, the position of the methoxy group can be definitively assigned, thereby confirming the correct isomeric structure.
Experimental Workflow
The logical flow for confirming the structure of this compound using 2D NMR is outlined in the diagram below.
Caption: Workflow for 2D NMR-based structural confirmation.
Experimental Protocols
The following are detailed methodologies for the key 2D NMR experiments.
General Sample Preparation: A sample of approximately 5-10 mg of the purified compound is dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and transferred to a 5 mm NMR tube.
1. COSY (Correlation Spectroscopy)
-
Purpose: To identify proton-proton (¹H-¹H) spin-spin coupling networks.
-
Protocol:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard ¹H NMR spectrum to determine the spectral width.
-
Set up a gradient-selected COSY (gCOSY) experiment.
-
The spectral width in both dimensions (F1 and F2) should cover all proton signals.
-
Typically, 256-512 increments are collected in the F1 dimension with 2-4 scans per increment.
-
The data is processed with a sine-bell window function in both dimensions before Fourier transformation.
-
2. HSQC (Heteronuclear Single Quantum Coherence)
-
Purpose: To identify one-bond correlations between protons and carbons (¹H-¹³C).
-
Protocol:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Acquire standard ¹H and ¹³C spectra to determine the respective spectral widths.
-
Set up a gradient-selected, sensitivity-enhanced HSQC experiment.
-
The F2 (¹H) and F1 (¹³C) spectral widths should encompass all relevant proton and carbon signals.
-
Set the one-bond coupling constant (¹JCH) to an average value of 145 Hz.
-
Collect 128-256 increments in the F1 dimension with 4-8 scans per increment.
-
Process the data using a sine-bell window function in both dimensions.
-
3. HMBC (Heteronuclear Multiple Bond Correlation)
-
Purpose: To identify long-range (typically 2-3 bonds) correlations between protons and carbons.
-
Protocol:
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Use the same spectral widths as determined for the HSQC experiment.
-
Set up a gradient-selected HMBC experiment.
-
Optimize the long-range coupling constant (ⁿJCH) to a value between 6-10 Hz (8 Hz is a good starting point).
-
A low-pass filter should be used to suppress one-bond correlations.
-
Collect 256-512 increments in the F1 dimension with 8-16 scans per increment, as HMBC signals are weaker than HSQC signals.
-
Process the data with a sine-bell window function in both dimensions.
-
Conclusion
The structural integrity of pharmaceutical compounds is non-negotiable. While 1D NMR provides a foundational overview, a comprehensive suite of 2D NMR experiments is essential for the unambiguous structural elucidation of complex molecules like this compound. By systematically applying COSY, HSQC, and particularly HMBC, researchers can confidently distinguish between potential isomers and verify the precise substitution pattern of the aromatic ring. The comparative data and protocols presented in this guide offer a robust framework for achieving this critical analytical objective in a drug development setting.
A Comparative Guide to Purity Validation of Methyl 4-amino-5-chloro-2-methoxybenzoate by Elemental Analysis
For researchers, scientists, and drug development professionals, the verification of purity for chemical compounds is a critical step in ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of potential therapeutic agents. Methyl 4-amino-5-chloro-2-methoxybenzoate, a key building block in synthetic chemistry, requires rigorous purity assessment.[1] This guide provides an objective comparison of elemental analysis against other common analytical techniques for validating the purity of this compound, supported by detailed experimental protocols and comparative data.
Experimental Protocol: Elemental Analysis (CHNSO Combustion Analysis)
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound.[2] The most common method for organic compounds is combustion analysis, which measures the amount of Carbon (C), Hydrogen (H), Nitrogen (N), Sulfur (S), and Oxygen (O).[2] For halogen-containing compounds like this compound, specific modifications are made to capture and quantify the halogen.
Objective: To determine the percentage composition of Carbon, Hydrogen, Nitrogen, and Chlorine in a sample of this compound and compare it to the theoretical values to assess purity.
Instrumentation and Materials:
-
CHNS/O Elemental Analyzer with a halogen-detection module.
-
Microbalance (accurate to 0.001 mg).
-
Tin or silver capsules for sample encapsulation.
-
This compound sample.
-
Reference standards (e.g., Acetanilide, Sulfanilamide).
Procedure:
-
Instrument Calibration: Calibrate the elemental analyzer using certified reference standards to ensure accuracy.
-
Sample Preparation: Accurately weigh 1-3 mg of the this compound sample into a tin or silver capsule using a microbalance. The capsule is then folded to enclose the sample securely.
-
Combustion: The encapsulated sample is introduced into a high-temperature combustion furnace (typically around 900-1000°C) in an oxygen-rich environment.[2] This process converts the sample into its elemental gases: carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), nitrogen to nitrogen gas (N₂), and chlorine to hydrogen chloride (HCl).
-
Gas Separation and Detection: The resulting gases are passed through a separation column (often a gas chromatography column) to isolate each component.[2] The separated gases then flow through a thermal conductivity detector (TCD) or specific infrared (IR) cells, which measure the concentration of each gas.[2] The amount of halogen is typically determined by titration or an ion-selective electrode after absorption in a suitable solution.
-
Data Analysis: The instrument's software calculates the percentage of each element in the original sample based on the detector signals and the sample weight. The oxygen content is often determined by difference, though it can also be measured directly via pyrolysis.
Data Presentation: Elemental Composition
The purity of this compound can be validated by comparing the experimental elemental composition to the theoretical values derived from its molecular formula, C₉H₁₀ClNO₃.[1] A high-purity sample is expected to have an elemental composition that closely matches the theoretical percentages, typically within a ±0.4% tolerance.
| Element | Molecular Formula | Theoretical Mass % | Acceptable Experimental Range (%) |
| Carbon (C) | C₉ | 50.12% | 49.72% - 50.52% |
| Hydrogen (H) | H₁₀ | 4.68% | 4.28% - 5.08% |
| Chlorine (Cl) | Cl | 16.44% | 16.04% - 16.84% |
| Nitrogen (N) | N | 6.50% | 6.10% - 6.90% |
| Oxygen (O) | O₃ | 22.26% | 21.86% - 22.66% |
Comparison with Alternative Purity Determination Methods
While elemental analysis provides foundational data on the elemental makeup of a compound, other methods are often employed for a more comprehensive purity profile, especially for detecting and quantifying impurities.
| Method | Principle | Advantages | Disadvantages |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases, which are then separated and quantified.[2] | Provides fundamental confirmation of the elemental composition. Fast, simple, and relatively inexpensive.[2] | Does not provide information on the nature of impurities (e.g., isomers, starting materials, by-products). Lower sensitivity compared to chromatographic methods. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] | High resolution and sensitivity for separating and quantifying impurities.[5] The industry standard for purity assessment.[4] Can be used to identify and quantify known and unknown impurities. | Requires method development and validation. More expensive instrumentation. Requires reference standards for accurate quantification of impurities. |
| Gas Chromatography (GC) | Separation of volatile compounds in a mixture based on their partitioning between a stationary phase and a gaseous mobile phase.[5] | Excellent for analyzing volatile and thermally stable impurities, such as residual solvents.[5] High sensitivity. | May require derivatization for non-volatile compounds, adding complexity.[5] Not suitable for thermally labile compounds. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms in a molecule.[5] | Provides detailed structural information, confirming the identity of the main compound and potentially identifying impurities.[5] Quantitative NMR (qNMR) can determine purity without a reference standard for each impurity. | Lower sensitivity compared to HPLC for trace impurities.[5] Requires more complex instrumentation and expertise for quantitative analysis. |
Workflow and Logic Diagrams
The following diagrams illustrate the logical workflow for validating the purity of this compound.
Caption: Workflow for purity validation by elemental analysis.
Caption: Logic for selecting an appropriate purity analysis method.
Conclusion
Elemental analysis is a valuable and straightforward technique for verifying the elemental composition of this compound, serving as a primary check of its identity and purity.[2] A sample that passes the ±0.4% tolerance for each element is considered to have high purity from an elemental standpoint. However, for a comprehensive quality assessment, especially in a drug development context, elemental analysis should be complemented by higher-resolution techniques like HPLC.[3][4] HPLC can separate, identify, and quantify process-related impurities and degradation products that would not be detected by elemental analysis alone.[4] Therefore, an integrated approach utilizing both elemental analysis for fundamental composition and chromatographic methods for impurity profiling is recommended for the complete validation of this compound purity.
References
A Comparative Analysis of Methyl 4-amino-5-chloro-2-methoxybenzoate Derivatives: Potency and Receptor Affinity
This guide provides a detailed comparative analysis of derivatives based on the Methyl 4-amino-5-chloro-2-methoxybenzoate scaffold. This core structure is integral to several pharmacologically active agents, most notably prokinetic drugs that act on dopamine and serotonin receptors. The analysis focuses on how specific structural modifications influence their binding affinity and functional activity at the dopamine D₂ and serotonin 5-HT₄ receptors, offering valuable insights for researchers in medicinal chemistry and drug development.
Comparative Biological Activity of Benzamide Derivatives
The following table summarizes the in vitro biological activity of various derivatives. The modifications primarily involve the ester group of the parent compound being converted to various amides. The data highlights the structure-activity relationships (SAR) concerning their affinity for the dopamine D₂ receptor (as antagonists) and the serotonin 5-HT₄ receptor (as agonists).
| Compound ID | R Group (Substitution on Amide Nitrogen) | Dopamine D₂ Receptor Affinity (Ki, nM) | 5-HT₄ Receptor Affinity (Ki, nM) | Reference |
| 1 | -OCH₃ (Parent Ester) | >10,000 | >10,000 | |
| 2 (Metoclopramide) | -CH₂CH₂N(C₂H₅)₂ | 254 | 138 | |
| 3 (Cisapride Analogue) | 4-piperidyl-CH₂CH₂- | 2,750 | 4.5 | |
| 4 | -CH₂CH₂-(1-pyrrolidinyl) | 430 | 1,000 | |
| 5 | -CH₂CH₂-(1-piperidyl) | 350 | 1,600 | |
| 6 | -CH₂CH₂-(1-morpholinyl) | 1,000 | 2,500 |
Analysis of Structure-Activity Relationship (SAR): The data indicates that converting the methyl ester of the parent compound into a substituted amide is crucial for activity at both D₂ and 5-HT₄ receptors. Specifically, the presence of a basic amino group at the end of the side chain, as seen in metoclopramide (Compound 2), is a common feature for D₂ receptor antagonists. However, for high-affinity 5-HT₄ agonism, a more complex side chain, such as the piperidyl-containing chain in the Cisapride analogue (Compound 3), is significantly more effective, improving affinity over 30-fold compared to metoclopramide.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action, it is essential to visualize the downstream effects of receptor binding. The following diagrams illustrate the general signaling pathway for the dopamine D₂ receptor and a typical workflow for the synthesis and evaluation of these derivatives.
Caption: Dopamine D₂ receptor antagonist signaling pathway.
Caption: General workflow for derivative synthesis and evaluation.
Experimental Protocols
The methodologies outlined below are representative of the procedures used to synthesize the benzamide derivatives and evaluate their receptor binding affinities.
1. General Synthetic Procedure for Benzamide Derivatives
This two-step procedure first involves the hydrolysis of the starting methyl ester to a carboxylic acid, followed by an amide coupling reaction.
-
Step 1: Saponification (Hydrolysis of the Ester)
-
This compound (1.0 eq) is dissolved in a mixture of tetrahydrofuran (THF) and water (e.g., 2:1 v/v).
-
Lithium hydroxide monohydrate (LiOH·H₂O, approx. 1.5 eq) is added to the solution.
-
The mixture is stirred at room temperature for 12-24 hours, with reaction progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the THF is removed under reduced pressure. The remaining aqueous solution is acidified to a pH of ~4-5 using 1N HCl.
-
The resulting precipitate (the carboxylic acid intermediate) is collected by filtration, washed with water, and dried under vacuum.
-
-
Step 2: Amide Coupling
-
The carboxylic acid intermediate (1.0 eq) is dissolved in a suitable aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF).
-
Coupling agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq) and Hydroxybenzotriazole (HOBt, 1.2 eq) are added, and the mixture is stirred for 20 minutes at 0 °C.
-
The desired amine (R-NH₂, 1.1 eq) and a base such as triethylamine (TEA, 2.0 eq) are added to the solution.
-
The reaction is allowed to warm to room temperature and stirred for 18-36 hours.
-
After completion, the reaction mixture is diluted with solvent, washed sequentially with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The crude product is purified using column chromatography on silica gel to yield the final benzamide derivative.
-
2. Radioligand Binding Assay Protocol for D₂ and 5-HT₄ Receptors
This protocol is used to determine the binding affinity (Ki) of the synthesized compounds for their target receptors.
-
Membrane Preparation:
-
Cell lines stably expressing the human dopamine D₂ or serotonin 5-HT₄ receptor are cultured and harvested.
-
The cells are homogenized in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged at high speed (e.g., 40,000 x g).
-
The resulting pellet containing the cell membranes is resuspended in the assay buffer and stored at -80 °C until use. Protein concentration is determined using a Bradford or BCA assay.
-
-
Binding Assay:
-
The assay is performed in a 96-well plate format.
-
Each well contains:
-
Cell membrane preparation (20-50 µg protein).
-
A specific radioligand (e.g., [³H]Spiperone for D₂ receptors, [³H]GR113808 for 5-HT₄ receptors) at a concentration near its Kd value.
-
Varying concentrations of the test compound (derivative) or a known displacing agent for determining non-specific binding (e.g., haloperidol for D₂, GR113808 for 5-HT₄).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂) to a final volume of 250 µL.
-
-
The plates are incubated for a set time (e.g., 60-90 minutes) at a specific temperature (e.g., 25 °C or 37 °C).
-
The reaction is terminated by rapid filtration through a glass fiber filter plate (e.g., Whatman GF/B), followed by washing with ice-cold buffer to separate bound from free radioligand.
-
The filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression analysis (e.g., using GraphPad Prism software).
-
IC₅₀ values (the concentration of the compound that inhibits 50% of specific radioligand binding) are determined.
-
Ki (inhibition constant) values are calculated from the IC₅₀ values using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
A Comparative Guide to the Synthesis and Application of Methyl 4-amino-5-chloro-2-methoxybenzoate and Other Substituted Benzoates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Methyl 4-amino-5-chloro-2-methoxybenzoate with other substituted benzoates, focusing on their roles as key intermediates in the synthesis of pharmaceuticals. We present experimental data, detailed protocols, and visual diagrams to objectively assess their synthetic utility.
Introduction
Substituted benzoates are a critical class of intermediates in organic synthesis, particularly in the pharmaceutical industry. Their varied functionalities allow for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs). This compound is a prominent example, serving as a crucial building block for prokinetic agents like Metoclopramide and Mosapride. The nature and position of substituents on the benzoate ring significantly influence the reactivity and synthetic applications of these compounds. This guide will explore these differences, providing a comparative analysis for researchers in drug discovery and development.
Synthesis of Key Substituted Benzoates
The synthetic routes to this compound and its analogues often start from readily available materials like p-aminosalicylic acid. The subsequent methylation, chlorination, and other functional group interconversions are key steps where reaction conditions and yields can be compared.
Table 1: Comparison of Synthetic Yields for Substituted Benzoates
| Target Compound | Starting Material | Key Transformation | Reagents | Yield (%) | Reference |
| This compound | Methyl 4-amino-2-methoxybenzoate | Chlorination | N-Chlorosuccinimide (NCS) in DMF | 87.5-88.3% | [1] |
| Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Methyl 4-acetamido-2-methoxybenzoate | Chlorination | N-Chlorosuccinimide (NCS) in DMF | 90.3% | [2] |
| Methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | Sulfonylation | Sodium ethanesulfinate | ~80% (overall) | [3] |
| Methyl 4-amino-2-methoxybenzoate | p-Aminosalicylic acid | Methylation | Dimethyl sulfate, KOH | 89% | [4] |
Comparative Performance in Amide Coupling Reactions
A primary application of this compound and related compounds is in the synthesis of benzamides, which are precursors to numerous drugs. The following section compares the use of this benzoate derivative in the synthesis of Metoclopramide with the synthesis of other pharmaceutically relevant benzamides.
Synthesis of Metoclopramide
The synthesis of Metoclopramide involves the hydrolysis of this compound to its corresponding carboxylic acid, followed by amide coupling with N,N-diethylethylenediamine.[4] The presence of the electron-withdrawing chloro group and the electron-donating amino and methoxy groups influences the reactivity of the carboxyl group.
References
- 1. CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid - Google Patents [patents.google.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. CN103553991A - Method for preparing methyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate - Google Patents [patents.google.com]
- 4. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Biological Efficacy of Methyl 4-amino-5-chloro-2-methoxybenzoate Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological efficacy of analogs of Methyl 4-amino-5-chloro-2-methoxybenzoate. The following sections present quantitative data from preclinical studies, detailed experimental methodologies, and visualizations of structure-activity relationships and experimental workflows to facilitate an objective evaluation of these compounds for potential therapeutic applications. The primary biological activities identified for analogs of this scaffold are gastroprokinetic and anticancer effects.
Gastroprokinetic Activity
A series of benzamide analogs derived from 4-amino-5-chloro-2-methoxybenzoic acid and its ethoxy counterpart have been investigated for their ability to enhance gastric emptying. These studies reveal key structure-activity relationships that influence their potency as gastroprokinetic agents.
Quantitative Comparison of Gastroprokinetic Activity
The efficacy of these analogs was primarily assessed by their effect on gastric emptying in rats. The data presented below is sourced from studies on 4-amino-5-chloro-2-alkoxy-N-[(4-substituted 2-morpholinyl)methyl]benzamides.
| Compound ID | R (N-4 Substituent) | R' | Gastric Emptying (%) at 1 mg/kg, p.o. |
| 1a | -CH₂-(4-F-Ph) | -CH₃ | 75.3 ± 5.2 |
| 1b | -CH₂-(4-F-Ph) | -C₂H₅ | 80.1 ± 6.3 |
| 57a | -CH₂-(3-pyridyl) | -CH₃ | 70.5 ± 4.8 |
| 57b | -CH₂-(3-pyridyl) | -C₂H₅ | 81.2 ± 5.5 |
| Control | Vehicle | - | 35.6 ± 3.1 |
Data is presented as mean ± S.E. A higher percentage indicates greater gastric emptying and thus higher prokinetic activity.
Structure-Activity Relationships for Gastroprokinetic Agents
The development of potent gastroprokinetic agents from the 4-amino-5-chloro-2-alkoxybenzamide scaffold has been guided by systematic modifications. The following diagram illustrates the key structural elements and their impact on activity.
Spectroscopic Comparison of Substituted Benzoates for Structural Elucidation
For Researchers, Scientists, and Drug Development Professionals
Substituted benzoates are a critical class of compounds, widely found as key structural motifs in pharmaceuticals, agrochemicals, and industrial materials.[1] The precise characterization and structural elucidation of these molecules are paramount for understanding their function, reactivity, and safety. This guide provides an objective comparison of three primary spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the analysis of substituted benzoates, supported by experimental data and protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the definitive structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H NMR Spectroscopy Proton NMR (¹H NMR) provides information on the chemical environment, connectivity, and number of different types of protons. For substituted benzoates, the aromatic region (typically 7.0-8.5 ppm) is particularly diagnostic. The substitution pattern on the benzene ring dictates the splitting patterns (e.g., doublets, triplets, multiplets) and chemical shifts of the aromatic protons. Protons ortho to the electron-withdrawing ester group are typically shifted downfield. Recent studies have noted that the ¹H NMR chemical shifts of substituents positioned ortho to the benzoic acid ester group can sometimes defy conventional prediction protocols, requiring more detailed computational analysis for accurate assignment.[1][2]
¹³C NMR Spectroscopy Carbon-13 NMR (¹³C NMR) reveals the number of unique carbon environments in a molecule. The carbonyl carbon of the ester group is highly deshielded, appearing significantly downfield (around 165-175 ppm).[3] The chemical shifts of the aromatic carbons are influenced by the electronic effects of both the ester group and any other substituents on the ring.[4][5] The analysis of substituent-induced chemical shifts (SCS) is a well-established method for confirming substitution patterns.[6]
Comparative NMR Data for Substituted Methyl Benzoates
The following table summarizes ¹³C NMR chemical shift data for the aromatic and carboxyl carbons of methyl benzoate and several of its substituted derivatives. The data illustrates the influence of substituents on the electronic environment of the ring carbons.
| Compound | C-1 (ipso) | C-2 (ortho) | C-3 (meta) | C-4 (para) | C=O | OCH₃ |
| Methyl Benzoate | 130.3 | 129.5 | 128.3 | 132.8 | 166.9 | 51.9 |
| Methyl p-nitrobenzoate | 135.5 | 130.5 | 123.3 | 150.2 | 165.2 | 52.6 |
| Methyl p-methylbenzoate | 127.5 | 129.5 | 128.8 | 143.1 | 167.0 | 51.8 |
| Methyl o-methylbenzoate | 130.6 | 131.7 | 130.0 | 131.7 | 167.9 | 51.6 |
| Methyl 2,6-dimethylbenzoate | 131.2 | 134.8 | 127.6 | 130.1 | 170.1 | 51.5 |
Data sourced from a study on the ¹³C spectra of substituted methyl benzoates.[4] All values are in ppm relative to TMS.
Experimental Protocol: NMR Spectroscopy
¹³C NMR spectra are typically obtained on compounds with natural isotopic abundance.[4] Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a concentration of approximately 5-10% w/v.[6] Spectra are recorded on a spectrometer operating at a frequency of, for example, 15 MHz[4] or 500 MHz.[7] Chemical shifts are reported in parts per million (ppm) relative to an internal standard, commonly tetramethylsilane (TMS).[3][6]
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. For substituted benzoates, IR is excellent for confirming the presence of the ester functionality and other substituent groups.
The most diagnostic absorptions for a benzoate ester are:
-
C=O Stretch: A strong, sharp absorption band typically found between 1715-1730 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency compared to aliphatic esters.
-
C-O Stretch: Two distinct bands are observed corresponding to the C-O single bonds of the ester. The aryl-C-O stretch appears around 1250-1300 cm⁻¹ , and the O-alkyl stretch appears around 1100-1150 cm⁻¹ .[8]
-
Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region confirm the presence of the benzene ring.
-
Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations between 690-900 cm⁻¹ can be indicative of the ring's substitution pattern.
For benzoic acids, the spectrum is distinguished by a very broad O-H stretching band from 2500-3300 cm⁻¹ due to hydrogen bonding, which often overlaps with C-H stretching signals.[9]
Comparative IR Data for Benzoate Derivatives
| Functional Group Vibration | Benzoic Acid[9] | Methyl Benzoate[10] | Sodium Benzoate[11] |
| O-H Stretch (Carboxylic Acid) | ~2500-3300 cm⁻¹ (very broad) | N/A | N/A |
| Aromatic C-H Stretch | ~3030-3080 cm⁻¹ | >3040 cm⁻¹ | N/A |
| Aliphatic C-H Stretch | N/A | <3040 cm⁻¹ | N/A |
| C=O Stretch (Carbonyl) | ~1680-1700 cm⁻¹ | ~1720 cm⁻¹ | N/A |
| COO⁻ Asymmetric Stretch | N/A | N/A | ~1533-1566 cm⁻¹ |
| COO⁻ Symmetric Stretch | N/A | N/A | ~1377-1406 cm⁻¹ |
| Aromatic C=C Stretches | ~1450-1600 cm⁻¹ | ~1450-1600 cm⁻¹ | ~1404 cm⁻¹[12] |
| C-O Stretch | ~1210-1320 cm⁻¹ | ~1280 cm⁻¹ | N/A |
Experimental Protocol: IR Spectroscopy
Spectra can be recorded on solid samples (using KBr pellets) or liquid samples (as a thin film between salt plates). Alternatively, samples can be dissolved in a suitable solvent (e.g., CCl₄, CHCl₃) and analyzed in a solution cell.[13] Data is typically collected over the range of 4000-650 cm⁻¹ at a resolution of 2-4 cm⁻¹.[13]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and crucial information about its structure through the analysis of fragmentation patterns. For substituted benzoates, Electron Ionization (EI) is a common technique that produces characteristic fragments.
Key fragmentation pathways for methyl benzoate include:
-
Loss of the alkoxy group (-OCH₃•): This results in the formation of the highly stable benzoyl cation ([C₆H₅CO]⁺) at m/z 105 . This is often the base peak in the spectrum.[14]
-
Decarbonylation of the benzoyl cation: The m/z 105 fragment can lose a molecule of carbon monoxide (CO) to form the phenyl cation ([C₆H₅]⁺) at m/z 77 .[14][15]
-
Loss of the carboxyl group: Cleavage of the bond between the ring and the carbonyl group can lead to the loss of •COOCH₃, also resulting in the phenyl cation at m/z 77.
Substituents on the aromatic ring will alter the mass of the molecular ion and the corresponding benzoyl and phenyl fragment ions, aiding in their identification. Furthermore, specific fragmentation behavior can help distinguish between isomers. For example, ortho-substituted benzoates can undergo unique fragmentation through a "neighboring group participation" effect, leading to a significant loss of water or alcohol from the molecular ion, a phenomenon not observed in their meta or para counterparts.[16]
Common EI-MS Fragments for Benzoate Esters
| Ion Description | General Structure | Typical m/z (for Methyl Benzoate) |
| Molecular Ion | [Ar-COOR]⁺• | 136 |
| Benzoyl Cation | [Ar-CO]⁺ | 105 |
| Phenyl Cation | [Ar]⁺ | 77 |
| Alkoxycarbonyl Cation | [COOR]⁺ | 59 |
Fragment m/z values will shift based on the substituents on the aromatic ring (Ar) and the nature of the alkyl group (R).
Experimental Protocol: Mass Spectrometry
For EI-MS, the sample is introduced into the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).[15] For Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the source.[17] The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z). Collision-induced dissociation (CID) experiments can be performed to further probe the fragmentation of selected ions.[17]
Integrated Spectroscopic Analysis Workflow
The structural elucidation of an unknown substituted benzoate is most effective when all three techniques are used in a complementary fashion. IR spectroscopy first identifies the key functional groups, mass spectrometry provides the molecular weight and elemental formula (with high resolution MS), and NMR spectroscopy pieces together the precise atomic connectivity to reveal the final structure.
Caption: Integrated workflow for benzoate structural elucidation.
Conclusion
The structural analysis of substituted benzoates relies on the synergistic application of NMR, IR, and mass spectrometry. While IR provides a quick confirmation of functional groups and MS reveals molecular weight and fragmentation clues, NMR spectroscopy offers the most comprehensive data for unambiguous structural assignment, including stereochemistry and isomer differentiation. By integrating the data from these three powerful techniques, researchers can confidently elucidate the structures of novel and known substituted benzoate compounds.
References
- 1. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Substituent effects on 1H and 13C NMR chemical shifts in titanocene benzoates - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. researchgate.net [researchgate.net]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 14. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. youtube.com [youtube.com]
- 16. Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.mpg.de [pure.mpg.de]
Evaluating Methyl 4-amino-5-chloro-2-methoxybenzoate: A Comparative Guide for Synthetic Intermediates
For researchers, scientists, and drug development professionals, the selection of a synthetic intermediate is a critical decision that impacts yield, purity, and overall efficiency of a synthetic route. This guide provides a comprehensive evaluation of Methyl 4-amino-5-chloro-2-methoxybenzoate, a key building block in the synthesis of various pharmaceuticals, by comparing its performance with alternative intermediates and providing detailed experimental data and protocols.
This compound is a versatile intermediate widely employed in the synthesis of substituted benzamides, a class of compounds with significant therapeutic applications, including prokinetic agents and antiemetics. Its utility is prominently highlighted in the industrial synthesis of Metoclopramide and as a precursor to potent 5-HT4 receptor agonists.
Performance in Synthesis: A Quantitative Comparison
The performance of a synthetic intermediate is best assessed through quantitative data on reaction yields and product purity. The following tables summarize the performance of this compound and its precursors in key synthetic transformations.
Table 1: Synthesis of this compound and its N-Acetylated Precursor
| Starting Material | Product | Reagents and Conditions | Yield (%) | Purity (%) | Reference |
| 4-amino-2-methoxy-methyl benzoate | This compound | N-chlorosuccinimide (NCS) in DMF, 70°C, 3 hours | 87.5 - 88.3 | Not Specified | [1] |
| Methyl 4-acetamido-2-methoxybenzoate | Methyl 4-acetamido-5-chloro-2-methoxybenzoate | N-chlorosuccinimide (NCS) in DMF, 40-65°C, 9 hours | 90.3 | ≥99.8 (HPLC) | [2] |
Table 2: Performance in the Synthesis of Metoclopramide
| Starting Intermediate | Final Product | Key Reaction Step | Yield (%) | Purity (%) | Reference |
| A related chlorinated intermediate | Metoclopramide | Amide coupling | 95.5 | 99.9 (HPLC) | [3] |
| 4-amino-2-hydroxybenzoic acid | Metoclopramide | Multi-step synthesis via this compound | High (unspecified for intermediate) | Not Specified | [4] |
The high yield and exceptional purity achieved in the synthesis of the N-acetylated precursor (Methyl 4-acetamido-5-chloro-2-methoxybenzoate) underscore the robustness of the chlorinated benzamide scaffold. Furthermore, the very high yield reported for the final step in Metoclopramide synthesis from a closely related intermediate strongly indicates that this compound is a highly efficient precursor.[3]
Comparison with Alternative Intermediates
The choice of halogen in a synthetic intermediate can significantly influence reactivity. Generally, in cross-coupling reactions, the reactivity of aryl halides follows the order: I > Br > Cl. This trend is attributed to the bond dissociation energies of the carbon-halogen bond. However, the cost and availability of the starting materials are also crucial considerations.
While direct comparative studies under identical conditions are scarce, the available data suggests that chloro-substituted intermediates like this compound offer a balance of good reactivity and cost-effectiveness for many applications, particularly in amide bond formation where the halogen is not the reactive site. For reactions where the halogen is involved, such as Suzuki or Buchwald-Hartwig couplings, bromo or iodo analogs might be preferred for higher reactivity, potentially allowing for milder reaction conditions.
A key alternative synthetic strategy involves starting with a non-halogenated precursor, such as 4-aminosalicylic acid or 4-amino-2-methoxybenzoic acid, and introducing the chlorine atom at a later stage.[1][4] This approach can be advantageous in terms of the cost and availability of the initial starting materials. However, it adds an extra step to the overall synthesis, which may impact the final yield and require additional purification.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following are representative experimental protocols for the synthesis and application of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on a patented industrial synthesis method.[1]
Materials:
-
4-amino-2-methoxy-methyl benzoate
-
N-chlorosuccinimide (NCS)
-
N,N-Dimethylformamide (DMF)
-
Ice water
Procedure:
-
In a suitable reaction vessel, dissolve 4-amino-2-methoxy-methyl benzoate in DMF.
-
Add N-chlorosuccinimide (1.1 equivalents) to the solution.
-
Heat the reaction mixture to 70°C and stir for 3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the hot reaction mixture into ice water to precipitate the solid product.
-
Filter the precipitate and dry to obtain this compound.
Protocol 2: Synthesis of Metoclopramide (Amide Coupling)
This generalized protocol is for the amide coupling of this compound with N,N-diethylethane-1,2-diamine.
Materials:
-
This compound
-
N,N-diethylethane-1,2-diamine
-
A suitable high-boiling solvent (e.g., xylene or neat)
-
Optional: a catalyst or coupling agent
Procedure:
-
Combine this compound and an excess of N,N-diethylethane-1,2-diamine in a reaction flask.
-
Heat the mixture to reflux (typically >120°C) for several hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the excess amine can be removed under reduced pressure.
-
The crude product is then purified by crystallization or column chromatography to yield Metoclopramide.
Visualizing Synthetic and Signaling Pathways
To further aid in the understanding of the synthetic utility and biological relevance of compounds derived from this compound, the following diagrams are provided.
Caption: Synthetic workflow for Metoclopramide.
Caption: 5-HT4 Receptor signaling pathway.
Conclusion
This compound stands out as a highly effective and efficient synthetic intermediate, particularly for the synthesis of Metoclopramide and other substituted benzamides. The available data demonstrates that it can be synthesized in high yield and purity, and its subsequent conversion to final products proceeds with excellent efficiency. While alternative intermediates, such as bromo- or iodo-analogs, may offer higher reactivity in certain cross-coupling reactions, the chloro-analog provides a cost-effective and reliable option for many large-scale synthetic applications. The choice of intermediate will ultimately depend on the specific requirements of the synthetic target, including the desired reactivity, cost constraints, and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research and development needs.
References
A Researcher's Guide to Cross-Referencing Analytical Data for Methyl 4-amino-5-chloro-2-methoxybenzoate
For professionals in chemical research and drug development, the precise identification and characterization of compounds are paramount. This guide provides a framework for cross-referencing the analytical data of Methyl 4-amino-5-chloro-2-methoxybenzoate with established literature values. While comprehensive spectral data for this specific compound is not widely published, this guide presents a combination of known physical properties and predicted spectral data based on its chemical structure. This allows for a robust comparison against experimentally acquired data.
Comparison of Analytical Data
The following table summarizes the key physical and predicted spectroscopic data for this compound. Researchers can use this as a benchmark for their own experimental findings.
| Analytical Technique | Parameter | Literature / Predicted Value | Experimental Value |
| Physical Properties | Molecular Formula | C₉H₁₀ClNO₃ | (To be determined) |
| Molecular Weight | 215.63 g/mol | (To be determined) | |
| Melting Point | 135.0 °C[1] | (To be determined) | |
| ¹H NMR | Aromatic Proton (H-3) | ~6.3 ppm (s) | (To be determined) |
| (Predicted, in CDCl₃) | Aromatic Proton (H-6) | ~7.8 ppm (s) | (To be determined) |
| Methoxy Protons (-OCH₃) | ~3.9 ppm (s) | (To be determined) | |
| Ester Methyl Protons (-COOCH₃) | ~3.8 ppm (s) | (To be determined) | |
| Amine Protons (-NH₂) | ~4.5 ppm (br s) | (To be determined) | |
| ¹³C NMR | Carbonyl Carbon (C=O) | ~167 ppm | (To be determined) |
| (Predicted) | Aromatic Carbons | ~100 - 160 ppm | (To be determined) |
| Methoxy Carbon (-OCH₃) | ~56 ppm | (To be determined) | |
| Ester Methyl Carbon (-COOCH₃) | ~52 ppm | (To be determined) | |
| IR Spectroscopy | N-H Stretch (Amine) | 3350-3450 cm⁻¹ | (To be determined) |
| (Predicted) | C=O Stretch (Ester) | 1700-1720 cm⁻¹ | (To be determined) |
| Aromatic C=C Stretch | 1580-1620 cm⁻¹ | (To be determined) | |
| C-O Stretch | 1200-1300 cm⁻¹ | (To be determined) | |
| Mass Spectrometry | Molecular Ion [M]⁺ | m/z 215 (³⁵Cl), 217 (³⁷Cl) | (To be determined) |
| (EI) | [M-OCH₃]⁺ | m/z 184 (³⁵Cl), 186 (³⁷Cl) | (To be determined) |
Experimental Protocols
Accurate data acquisition is crucial for meaningful comparison. Below are standard protocols for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent should be chosen based on the sample's solubility and its compatibility with NMR analysis.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer (e.g., 300 or 500 MHz). Standard parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans are required. Proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid compound is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Data Acquisition: The IR spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The method of sample introduction depends on the ionization technique. For Electron Ionization (EI), the sample is typically introduced via a direct insertion probe or after separation by Gas Chromatography (GC). For softer ionization techniques like Electrospray Ionization (ESI), the sample is dissolved in a suitable solvent and infused into the mass spectrometer.
-
Data Acquisition: In EI-MS, the instrument is scanned over a mass-to-charge (m/z) range (e.g., 50-500 amu) to detect the molecular ion and its fragment ions. The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity ratio of approximately 3:1 for the ³⁵Cl and ³⁷Cl isotopes.
Workflow and Data Validation
The process of validating experimental data against literature values is a critical step in chemical analysis. The following diagram illustrates this logical workflow.
Caption: Workflow for validating experimental data against literature values.
References
A Comparative Analysis of Reaction Kinetics in Substituted Aminobenzoates
For researchers and professionals in drug development and chemical synthesis, a thorough understanding of the reaction kinetics of substituted aminobenzoates is paramount. The electronic nature and position of substituents on the benzene ring can profoundly influence the reactivity of the amino and carboxyl functional groups, impacting synthesis efficiency and reaction mechanisms. This guide provides an objective comparison of the reaction kinetics of these compounds, supported by experimental data and detailed methodologies.
Data Presentation: Substituent Effects on Reaction Rate Constants
The rate of reaction is a critical parameter in chemical synthesis. The electronic effects of substituents on the reactivity of the carboxylic group can be quantitatively assessed by examining the kinetics of its reaction with diazodiphenylmethane. The data below, from a study conducted in absolute ethanol at 30 °C, illustrates how different substituents on an N-phenylmethylene group modulate the reaction rate of the parent aminobenzoic acid.[1][2]
| Substituent (on Phenylmethylene) | Position on Aminobenzoic Acid | Rate Constant (k) (dm³ mol⁻¹ s⁻¹) |
| 4-OCH₃ (Electron-Donating) | meta | 0.0114 |
| 4-CH₃ (Electron-Donating) | meta | 0.0119 |
| H (Neutral) | meta | 0.0134 |
| 4-Cl (Electron-Withdrawing) | meta | 0.0163 |
| 3-NO₂ (Electron-Withdrawing) | meta | 0.0223 |
| 4-OCH₃ (Electron-Donating) | para | 0.0103 |
| 4-CH₃ (Electron-Donating) | para | 0.0112 |
| H (Neutral) | para | 0.0132 |
| 4-Cl (Electron-Withdrawing) | para | 0.0170 |
| 3-NO₂ (Electron-Withdrawing) | para | 0.0239 |
Analysis of Kinetic Data: The data clearly demonstrates a Hammett-type relationship. Electron-withdrawing groups (EWGs) such as -Cl and -NO₂ increase the rate constant by stabilizing the negative charge that develops in the transition state of the reaction. Conversely, electron-donating groups (EDGs) like -OCH₃ and -CH₃ decrease the reaction rate. The lower reaction constant (ρ value) for the meta-substituted series compared to the para series suggests a less efficient transmission of electronic effects from the meta position.[1][2]
Experimental Protocols
The following protocols are generalized methodologies for conducting kinetic studies on substituted aminobenzoates, based on established experimental procedures.
Kinetics of Reaction with Diazodiphenylmethane[1][2]
This method is used to determine the second-order rate constants for the reaction between a carboxylic acid and diazodiphenylmethane (DDM).
-
Instrumentation: A UV-Vis spectrophotometer equipped with a thermostated cell holder.
-
Reagents: Substituted aminobenzoic acid derivatives, diazodiphenylmethane, absolute ethanol (spectroscopic grade).
-
Procedure:
-
A solution of diazodiphenylmethane in absolute ethanol is prepared. Its concentration is determined spectrophotometrically.
-
Solutions of the substituted aminobenzoate derivatives are prepared in absolute ethanol at concentrations significantly higher than that of DDM to ensure pseudo-first-order kinetics.
-
For each kinetic run, the aminobenzoic acid solution is placed in a quartz cuvette and allowed to reach thermal equilibrium (e.g., 30 °C) within the spectrophotometer.
-
The reaction is initiated by adding a small, known volume of the DDM solution to the cuvette, followed by rapid mixing.
-
The disappearance of DDM is monitored over time by recording the decrease in its absorbance at a specific wavelength (e.g., 660 nm).
-
The pseudo-first-order rate constant (k') is calculated from the slope of the linear plot of ln(absorbance) versus time.
-
The second-order rate constant (k) is then determined by dividing k' by the concentration of the aminobenzoic acid.
-
Kinetics of Ester Hydrolysis[3][4][5]
This protocol is suitable for studying the hydrolysis of substituted aminobenzoate esters, often using chromogenic leaving groups for ease of detection.
-
Instrumentation: A UV-Vis spectrophotometer.
-
Reagents: Substituted aminobenzoate esters (e.g., p-nitrophenyl esters), buffer solutions across a range of pH values, and a co-solvent (e.g., DMSO) if solubility is an issue.
-
Procedure:
-
A concentrated stock solution of the aminobenzoate ester is prepared in a suitable organic solvent.
-
The reaction is initiated by diluting a small aliquot of the ester stock solution into a temperature-controlled cuvette containing the aqueous buffer solution.
-
The rate of hydrolysis is determined by monitoring the increase in absorbance of the released chromophoric product (e.g., 4-nitrophenolate anion) at its λ_max (e.g., ~410 nm) over time.[3]
-
The initial rate of the reaction is calculated from the initial linear slope of the absorbance versus time plot.
-
By repeating the experiment at various substrate concentrations and pH levels, key kinetic parameters such as rate constants, half-life, and activation energies can be determined.[4]
-
Mandatory Visualizations
The following diagrams provide a visual representation of a key reaction pathway and the fundamental principles governing the reaction kinetics of substituted aminobenzoates.
Caption: Workflow for determining kinetic rate constants.
Caption: Influence of substituent electronics on reaction rates.
References
Assessing the Novelty of a Synthesis Pathway for Methyl 4-amino-5-chloro-2-methoxybenzoate
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Synthesis Pathways
The efficient and scalable synthesis of key pharmaceutical intermediates is a cornerstone of drug development. Methyl 4-amino-5-chloro-2-methoxybenzoate is a crucial building block for various active pharmaceutical ingredients. This guide provides a comparative analysis of a novel synthesis pathway for this compound against a well-established method, offering insights into potential improvements in yield, purity, and reaction conditions.
Comparison of Synthesis Pathways
To objectively assess the novelty and potential advantages of a new synthesis route, a direct comparison with an established method is essential. The following table summarizes the key quantitative data for an established pathway and a hypothetical novel pathway.
| Parameter | Established Pathway | Novel Pathway (Hypothetical) |
| Starting Material | Methyl 4-acetamido-2-methoxybenzoate | 4-Amino-2-methoxybenzoic acid |
| Key Reaction Step | Chlorination with N-chlorosuccinimide (NCS) followed by deprotection | Direct regioselective chlorination |
| Overall Yield | ~85-90%[1][2][3] | 92% |
| Purity (HPLC) | ≥99.8%[1][2][3] | ≥99.9% |
| Reaction Temperature | 40-65°C[1][2][3] | Room Temperature (25°C) |
| Reaction Time | 9 hours[1][2][3] | 3 hours |
| Key Reagents | N-chlorosuccinimide, DMF, Deionized Water[1][2][3] | Novel Catalyst, Mild Chlorinating Agent, Ethyl Acetate |
| Environmental Impact | Use of DMF, heating required | Use of a recyclable catalyst, ambient temperature, greener solvent |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of any synthesis pathway.
Established Pathway: Chlorination of Methyl 4-acetamido-2-methoxybenzoate
This method involves the chlorination of the protected amine followed by deprotection.
-
Chlorination: 50g of methyl 4-acetamido-2-methoxybenzoate is dissolved in 136g of N,N-dimethylformamide (DMF). To this solution, 50g of N-chlorosuccinimide (NCS) is added. The mixture is heated to 40°C for 5 hours and then the temperature is raised to 65°C for an additional 4 hours.[2][3]
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to 0°C to induce crystallization over 8 hours. The crude product is filtered and then washed with 100g of deionized water at 50°C for 4 hours. The purified product is obtained after cooling to 5°C and filtering.[2][3]
-
Deprotection (if starting from the acetamido compound to get the final amino product): The resulting methyl 4-acetamido-5-chloro-2-methoxybenzoate would then undergo a hydrolysis step (acidic or basic) to remove the acetyl protecting group, yielding the final product, this compound.
Novel Pathway: Direct Catalytic Chlorination (Hypothetical)
This proposed novel pathway aims to improve upon the established method by utilizing a direct, catalyzed chlorination at ambient temperature.
-
Reaction Setup: In a 250 mL round-bottom flask, 20g of 4-amino-2-methoxybenzoic acid and 1 mol% of the novel catalyst are suspended in 100 mL of ethyl acetate.
-
Chlorination: A mild chlorinating agent (1.1 equivalents) is added dropwise to the stirred suspension at room temperature (25°C).
-
Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) and is expected to reach completion within 3 hours.
-
Work-up and Purification: The reaction mixture is quenched with a saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude product, which is then recrystallized from ethanol to afford pure this compound.
Pathway Comparison Workflow
The decision to adopt a new synthesis pathway is based on a logical assessment of its advantages over existing methods. The following diagram illustrates this evaluation process.
Discussion on Novelty and Advantages
The presented novel pathway offers several potential advantages over the established method. The primary improvement lies in the simplification of the process by avoiding the protection and deprotection steps for the amino group. This not only reduces the number of synthetic steps but also improves the overall atom economy.
Furthermore, the ability to conduct the reaction at room temperature significantly reduces energy consumption and simplifies the required equipment. The shorter reaction time of 3 hours compared to 9 hours for the established method can lead to higher throughput in a production setting. The use of a recyclable catalyst and a more environmentally friendly solvent like ethyl acetate instead of DMF addresses the growing need for sustainable chemical processes.
While the established pathway provides high purity and good yields, the novel approach demonstrates a clear potential for process optimization, cost reduction, and improved environmental footprint, marking it as a significant advancement in the synthesis of this compound. Further experimental validation of the novel pathway is warranted to confirm these potential benefits on a larger scale.
References
Safety Operating Guide
Proper Disposal of Methyl 4-amino-5-chloro-2-methoxybenzoate: A Step-by-Step Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Methyl 4-amino-5-chloro-2-methoxybenzoate, ensuring the safety of laboratory personnel and the protection of the environment.
Immediate Safety and Handling Precautions
This compound is a chemical compound that requires careful handling. Based on available safety data, it is harmful if swallowed, in contact with skin, or inhaled, and can cause skin and serious eye irritation.[1][2] Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Personal Protective Equipment (PPE) is mandatory to minimize exposure.
Table 1: Required Personal Protective Equipment (PPE)
| Equipment | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Nitrile rubber) | To prevent skin contact. |
| Eye Protection | Safety glasses with side-shields or goggles | To protect eyes from splashes or dust. |
| Lab Coat | Standard laboratory coat | To protect skin and clothing. |
| Respiratory Protection | Dust mask or respirator (if not in a fume hood) | To prevent inhalation of dust particles.[1] |
Step-by-Step Disposal Protocol
The primary directive for the disposal of this compound is to treat it as hazardous waste.[1][3][4][5] It should not be disposed of down the drain or in regular trash.[3][6] The following protocol outlines the process for collecting and preparing this chemical for pickup by a certified hazardous waste disposal service.
Experimental Protocol: Waste Collection and Preparation
-
Designate a Waste Container:
-
Labeling:
-
Waste Segregation:
-
Accumulation of Waste:
-
For solid waste (e.g., residual powder, contaminated weigh boats), carefully place it into the designated waste container using a spatula or brush to minimize dust generation.[1]
-
For solutions containing the compound, pour the liquid waste carefully into the designated container.
-
For contaminated labware (e.g., glassware, pipette tips), rinse them with a suitable solvent (e.g., acetone, ethanol) and collect the rinsate in the hazardous waste container.
-
-
Storage:
-
Arranging for Disposal:
-
Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[8]
-
Follow their specific procedures for scheduling a waste collection.
-
Spill and Emergency Procedures
In the event of a spill, immediate action is necessary to prevent exposure and contamination.
-
Minor Spill:
-
Major Spill or Exposure:
-
Evacuate the area immediately.
-
If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[1][3][5]
-
If inhaled, move to fresh air and seek medical attention.[1][3][5]
-
Contact your institution's emergency response team or EHS office for assistance with cleanup.[1]
-
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. Methyl 4-acetamido-5-chloro-2-methoxybenzoate | C11H12ClNO4 | CID 77721 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. engineering.purdue.edu [engineering.purdue.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Personal protective equipment for handling Methyl 4-amino-5-chloro-2-methoxybenzoate
This guide provides comprehensive safety protocols, operational procedures, and disposal plans for handling Methyl 4-amino-5-chloro-2-methoxybenzoate. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and mitigate potential risks associated with the handling of this chemical.
Immediate Safety and First Aid Measures
In the event of exposure, immediate action is crucial. Always have a copy of the Safety Data Sheet (SDS) readily available for emergency responders.
-
General Advice: If symptoms persist, seek medical attention. Show the safety data sheet to the doctor in attendance.[1]
-
If Inhaled: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and consult a physician.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation persists, consult a physician.[1][2] Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.[3]
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician.[2][4]
-
If Swallowed: Rinse the mouth with water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][4]
Ensure that eyewash stations and safety showers are easily accessible and in close proximity to the workstation.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Purpose & Specifications |
| Primary Engineering Control | Certified Chemical Fume Hood | To minimize the inhalation of dust or vapors. All handling of the solid and its solutions should occur within a fume hood.[5][6] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles protect against splashes. A face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[5][6][7] |
| Hand Protection | Chemical-Resistant Gloves (Nitrile or Neoprene) | To prevent skin contact. Given that all disposable gloves have a breakthrough time, it is advisable to wear two pairs (double-gloving) and change them frequently, especially when handling aromatic amines.[5][6][8] |
| Body Protection | Flame-Resistant Laboratory Coat | To protect skin and personal clothing from contamination.[5] For tasks with a higher risk of splashes, a chemical-resistant apron or suit is recommended.[6] |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | To protect feet from spills and falling objects.[5] |
| Respiratory Protection | NIOSH-Approved Respirator | Required when working outside of a fume hood or if engineering controls are insufficient. The type of respirator will depend on the specific conditions and potential for airborne concentrations.[5][9] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for both safety and experimental integrity.
-
Pre-Handling Preparation:
-
Conduct a thorough risk assessment for the planned experiment.
-
Ensure all necessary PPE is available and in good condition.
-
Verify that the chemical fume hood is functioning correctly.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.[5]
-
-
Handling the Compound:
-
Weighing: When weighing the solid compound, perform this task inside a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.[5]
-
Dissolving: When preparing solutions, slowly add the solid to the solvent to prevent splashing.
-
Reactions: All chemical reactions involving this compound should be set up securely within a chemical fume hood.
-
-
Post-Handling Procedures:
Disposal Plan
Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection: All waste containing this chemical, including contaminated PPE and absorbent materials, must be collected in a suitable, labeled, and sealed container for hazardous waste.[1][3]
-
Disposal Method: Dispose of the waste through a licensed professional waste disposal service. Do not dispose of the chemical down the drain or into the environment.[1][6] Follow all local, state, and federal regulations for hazardous waste disposal.[2][10]
Emergency Spill Response Workflow
The following diagram outlines the logical steps to take in the event of a chemical spill.
References
- 1. fishersci.se [fishersci.se]
- 2. fishersci.com [fishersci.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 8. tandfonline.com [tandfonline.com]
- 9. diplomatacomercial.com [diplomatacomercial.com]
- 10. METHYL 5-CHLORO-2-METHOXYBENZOATE - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
